2-Chloro-1-piperidin-1-yl-ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8198. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWLMOHUXYULKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278546 | |
| Record name | 2-Chloro-1-piperidin-1-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440-60-4 | |
| Record name | 2-Chloro-1-(1-piperidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 8198 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1440-60-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-piperidin-1-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-piperidin-1-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of 2-Chloro-1-piperidin-1-yl-ethanone (also known as 1-(Chloroacetyl)piperidine), a key chemical intermediate in organic synthesis.
Core Physicochemical Properties
This compound is a clear, pale yellow liquid at room temperature.[1] It is characterized by the following identifiers:
| Identifier | Value |
| CAS Number | 1440-60-4[2] |
| Molecular Formula | C₇H₁₂ClNO[2] |
| Molecular Weight | 161.63 g/mol [2] |
| IUPAC Name | 2-chloro-1-(piperidin-1-yl)ethanone[2] |
| Synonyms | 1-(Chloroacetyl)piperidine, N-Chloroacetylpiperidine[2] |
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Physical State | Clear pale yellow liquid | [1] |
| Boiling Point | 85 °C at 0.08 mmHg | [3] |
| Predicted Boiling Point | 270.3 °C at 760 mmHg | |
| Predicted LogP | 1.2 | [2] |
Synthesis of this compound
A general and high-yielding method for the synthesis of this compound involves the acylation of piperidine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol
Materials:
-
Piperidine
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane is prepared in a reaction vessel equipped with a stirrer and cooled to 0 °C in an ice bath.
-
Chloroacetyl chloride (1.0 equivalent) is added dropwise to the cooled solution, ensuring the temperature is maintained at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 6 hours.
-
The reaction is then allowed to warm to room temperature and stirred for an additional 6 hours.
-
Upon completion, the reaction mixture is diluted with dichloromethane.
-
The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed under reduced pressure to yield 2-chloro-1-(piperidin-1-yl)ethanone as a light yellow liquid. This method has been reported to yield the product in up to 99% purity.[3]
Spectral Data Analysis
Detailed experimental spectral data with full interpretation for this compound are not widely available in the public domain. The following sections provide an overview of the expected spectral features based on the compound's structure and data from related compounds.
1H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the piperidine ring and the chloroacetyl group.
-
Piperidine Protons: The ten protons on the piperidine ring would likely appear as a complex multiplet in the upfield region, typically between 1.5 and 3.6 ppm. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) would be expected to be deshielded and appear further downfield compared to the protons on carbons 3, 4, and 5. Due to the amide bond, the two protons on C2 and the two on C6 may not be equivalent, leading to more complex splitting patterns.
-
Chloroacetyl Protons: The two protons of the -CH₂Cl group are expected to appear as a sharp singlet further downfield, likely in the range of 4.0-4.5 ppm, due to the deshielding effects of the adjacent carbonyl group and the chlorine atom.
13C NMR Spectroscopy
The carbon NMR spectrum should display five distinct signals corresponding to the different carbon environments in the molecule.
-
Carbonyl Carbon: The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm.
-
Piperidine Carbons: The carbons of the piperidine ring would appear in the upfield region. The carbons adjacent to the nitrogen (C2 and C6) would be expected around 40-50 ppm, while the other carbons (C3, C4, and C5) would be found further upfield, likely between 20-30 ppm.
-
Chloroacetyl Carbon: The carbon of the -CH₂Cl group would be expected to appear in the range of 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl group.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1630-1680 cm⁻¹ for the tertiary amide carbonyl group.
-
C-N Stretch: A moderate absorption band for the C-N stretch is expected around 1100-1300 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹.
-
C-Cl Stretch: A weak to moderate absorption for the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound would likely result in fragmentation patterns characteristic of N-acyl piperidines.
-
Molecular Ion Peak (M⁺): The molecular ion peak would be expected at m/z 161 and 163 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
-
Alpha-Cleavage: A common fragmentation pathway for amides is cleavage of the bond alpha to the carbonyl group. This could lead to the formation of the piperidinyl-carbonyl cation (m/z 112) or the chloroacetyl cation (m/z 77/79).
-
Fragmentation of the Piperidine Ring: The piperidine ring can undergo fragmentation, leading to the loss of ethylene (28 Da) or other small neutral molecules, resulting in a series of smaller fragment ions. A prominent peak at m/z 126 has been reported in the GC-MS data on PubChem, which could correspond to the loss of a chlorine radical followed by rearrangement.[4]
Safety and Handling
This compound is harmful if swallowed.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
An In-depth Technical Guide to 2-Chloro-1-piperidin-1-yl-ethanone (CAS: 1440-60-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-1-piperidin-1-yl-ethanone, a versatile chemical intermediate. This document collates available data on its chemical and physical properties, synthesis, safety, and potential applications based on the activities of structurally related compounds.
Chemical and Physical Properties
This compound, also known as N-(Chloroacetyl)piperidine, is a clear, pale yellow liquid.[1] It is a reactive compound due to the presence of the α-chloro ketone functional group, making it a useful building block in organic synthesis.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| CAS Number | 1440-60-4 | [1][2] |
| Molecular Formula | C₇H₁₂ClNO | [1][2] |
| Molecular Weight | 161.63 g/mol | [2] |
| IUPAC Name | 2-chloro-1-(piperidin-1-yl)ethanone | [2] |
| Synonyms | N-(Chloroacetyl)piperidine, 1-(Chloroacetyl)piperidine | [2] |
| InChI | InChI=1S/C7H12ClNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 | [2] |
| InChIKey | NSWLMOHUXYULKL-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1CCN(CC1)C(=O)CCl | [2] |
Table 2: Physical and Spectroscopic Data
| Property | Value | Source(s) |
| Appearance | Clear pale yellow liquid | [1] |
| Boiling Point | 85°C at 0.08 mmHg | |
| Storage Temperature | 2-8°C | |
| Topological Polar Surface Area | 20.3 Ų | [2] |
| Complexity | 121 | [2] |
| ¹H NMR | Data available in spectral databases | [2] |
| ¹³C NMR | Data available in spectral databases | |
| Mass Spectrometry | Data available in spectral databases | [2] |
| IR Spectroscopy | Data available in spectral databases |
Synthesis
The synthesis of this compound is typically achieved through the acylation of piperidine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.
References
An In-depth Technical Guide to 2-Chloro-1-piperidin-1-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 2-Chloro-1-piperidin-1-yl-ethanone, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development.
Chemical Identity
IUPAC Name: 2-chloro-1-piperidin-1-ylethanone[1]
Alternative IUPAC Name: 1-(chloroacetyl)piperidine[2]
Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:
-
1-(2-chloroacetyl)piperidine
-
1-(Chloroacetyl)piperidine[1]
-
2-chloro-1-(piperidin-1-yl)ethan-1-one
-
N-chloroacetylpiperidine[1]
-
Piperidine, 1-(chloroacetyl)-
-
NSC8198[1]
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ClNO | [1][3] |
| Molecular Weight | 161.63 g/mol | [1] |
| Appearance | Clear pale yellow liquid | [3] |
| Boiling Point | 85°C at 0.08 mmHg | [4] |
| Monoisotopic Mass | 161.0607417 Da | [1][3] |
| Topological Polar Surface Area | 20.3 Ų | [1][3] |
| Complexity | 121 | [1][3] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Experimental Protocols
This compound is typically synthesized via the acylation of piperidine with chloroacetyl chloride. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol:
A common method for the synthesis of this compound is as follows:
-
Reaction Setup: A solution of piperidine and a base, such as triethylamine, is prepared in a suitable aprotic solvent like dichloromethane in a reaction vessel equipped with a dropping funnel and a stirrer.[4]
-
Cooling: The reaction mixture is cooled to 0°C using an ice bath to control the exothermic nature of the reaction.[4]
-
Addition of Acylating Agent: Chloroacetyl chloride is added dropwise to the cooled solution of piperidine and triethylamine.[4] The temperature is maintained at 0°C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is stirred for several hours to ensure the completion of the reaction.[4]
-
Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with a saturated sodium bicarbonate solution and brine.[4]
-
Isolation: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-chloro-1-(piperidin-1-yl)ethanone as a light yellow liquid.[4]
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry.[5] Its reactivity, stemming from the activated carbonyl group adjacent to the chlorine atom, makes it a valuable building block for creating more complex molecular architectures.[5]
Piperidine derivatives, synthesized using this intermediate, are known to be useful for various pharmaceutical applications, including as cardiotonic, neurotropic, and anti-inflammatory agents.[6]
Logical Relationship: Role as a Synthetic Intermediate
The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex molecules, such as thieno[2,3-b]pyridine derivatives, which are investigated for their potential biological activities.[7]
Caption: Synthetic pathway from starting materials to biologically active molecules.
Experimental Workflow: General Synthesis
The diagram below outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. 2-Chloro-1-piperidine-1-yl-ethanone | C7H12ClNO | CID 222312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1440-60-4 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. This compound CAS#: 1440-60-4 [chemicalbook.com]
- 5. 2-Chloro-1-(piperidin-1-yl)ethanone [myskinrecipes.com]
- 6. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Chloro-1-piperidin-1-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis route for 2-Chloro-1-piperidin-1-yl-ethanone, a key intermediate in organic synthesis and pharmaceutical development.[1] The document outlines the core starting materials, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Core Synthesis Route: Acylation of Piperidine
The most prevalent and straightforward method for the synthesis of this compound is the acylation of piperidine with chloroacetyl chloride.[2][3] This reaction involves the nucleophilic attack of the secondary amine of piperidine on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the desired product. The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, which drives the equilibrium towards the product.[2]
A general schematic of this reaction is presented below:
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes quantitative data from various reported experimental protocols for the synthesis of this compound and analogous compounds. This allows for a comparative analysis of different reaction conditions and their outcomes.
| Starting Material (Amine) | Acylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Methylpiperidine | Chloroacetyl chloride | Triethylamine | Dichloromethane | 0°C to room temp., 6 h | 78 | [4] |
| 1-(2-fluorobenzyl)piperazine | Chloroacetyl chloride | 10% NaHCO₃ (aq) | Dichloromethane | 0°C to room temp., 30 min | 90 | [5] |
| Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine | Chloroacetyl chloride | Pyridine | Ethyl acetate | 3°C to room temp., 1.5 h | 94 | [6] |
| Piperidine | Chloroacetyl chloride | 10% Sodium hydroxide (aq) | Dichloromethane | Not specified (Schotten-Baumann) | Not specified | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its derivatives, based on established laboratory procedures.
Protocol 1: Synthesis of 1-(Chloroacetyl)-4-methylpiperidine[4]
This protocol details the synthesis of a substituted derivative, which can be adapted for the synthesis of the title compound by using piperidine instead of 4-methylpiperidine.
Materials:
-
4-Methylpiperidine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (TEA)
-
Chloroacetyl chloride
-
Water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-methylpiperidine (10 g, 100 mmol) in anhydrous CH₂Cl₂ (100 ml), add triethylamine (2.5 eq, 35 ml) at 0°C under a nitrogen atmosphere.
-
Add chloroacetyl chloride (1.2 eq, 9.6 ml) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Dilute the solution with water (60 ml) and extract with ethyl acetate (3 x 100 ml).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.
Protocol 2: General Procedure for the Acylation of Amines[5]
This protocol provides a general method for the acylation of a piperazine derivative, which is applicable to piperidine.
Materials:
-
1-(2-fluorobenzyl)piperazine (or Piperidine)
-
Dichloromethane (CH₂Cl₂)
-
Chloroacetyl chloride
-
Cold Water
-
10% Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(2-fluorobenzyl)piperazine (5.90 mmol) in CH₂Cl₂ (20 ml).
-
In a separate flask, prepare a solution of chloroacetyl chloride (7.15 mmol) in CH₂Cl₂ (10 ml).
-
At 0°C, add the amine solution to the chloroacetyl chloride solution.
-
Stir the reaction mixture at room temperature for approximately 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the mixture into cold water (50 ml) and basify with a 10% NaHCO₃ aqueous solution.
-
Separate the organic layer and dry it over Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the pure product.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the synthesis and purification of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
References
- 1. 2-Chloro-1-(piperidin-1-yl)ethanone [myskinrecipes.com]
- 2. 1-[Chloro(phenyl)acetyl]piperidine|CAS 18504-70-6 [benchchem.com]
- 3. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 4. 1-(CHLOROACETYL)-4-METHYLPIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
In-Depth Technical Guide to the Spectral Data of 2-Chloro-1-piperidin-1-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-Chloro-1-piperidin-1-yl-ethanone. This document is intended to serve as a core reference for researchers and professionals involved in drug development and other scientific endeavors requiring detailed spectral analysis of this compound.
Core Spectral Data
The following sections present the available spectral data for this compound in a structured and easily comparable format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity |
| H-2', H-6' (axial & equatorial) | 3.4 - 3.6 | Multiplet |
| H-3', H-4', H-5' (axial & equatorial) | 1.5 - 1.7 | Multiplet |
| H-2 | 4.1 - 4.3 | Singlet |
¹³C NMR (Predicted)
| Carbon Atom | Chemical Shift (ppm) |
| C=O | 165 - 167 |
| -CH₂Cl | 42 - 44 |
| C-2', C-6' | 46 - 48 |
| C-3', C-5' | 25 - 27 |
| C-4' | 24 - 26 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups within the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2940 | C-H stretch (aliphatic) |
| ~1650 | C=O stretch (amide) |
| ~1440 | C-H bend (methylene) |
| ~1240 | C-N stretch |
| ~740 | C-Cl stretch |
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) analysis of this compound provides crucial information about its molecular weight and fragmentation pattern. Data from the NIST Mass Spectrometry Data Center is summarized below.[1]
| m/z | Relative Intensity | Proposed Fragment |
| 161/163 | Low | [M]⁺ (Molecular Ion) |
| 126 | High | [M - Cl]⁺ |
| 84 | Moderate | [C₅H₁₀N]⁺ (Piperidine ring) |
| 42 | Moderate | [C₂H₂O]⁺ or [C₃H₆]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra, adaptable for this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
The final sample volume in the NMR tube should be approximately 4-5 cm in height.
¹H and ¹³C NMR Acquisition:
-
The NMR spectrometer is typically a 400 MHz or higher field instrument.
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse program is employed to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
FTIR Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The spectral data is collected over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a GC vial.
GC-MS Analysis:
-
The GC is equipped with a capillary column suitable for the analysis of moderately polar compounds (e.g., a DB-5ms or equivalent).
-
The oven temperature program typically starts at a low temperature (e.g., 50-70 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-280 °C) to ensure elution of the compound.
-
Helium is commonly used as the carrier gas with a constant flow rate.
-
The mass spectrometer is operated in electron ionization (EI) mode at a standard energy of 70 eV.
-
The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-400 amu.
-
Data analysis involves identifying the peak corresponding to this compound in the total ion chromatogram and examining its corresponding mass spectrum.
Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for acquiring and interpreting the spectral data for this compound.
Caption: Workflow for Spectral Data Acquisition and Analysis.
References
In-Depth Technical Guide: Health and Safety Information for 2-Chloro-1-piperidin-1-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for 2-Chloro-1-piperidin-1-yl-ethanone (CAS RN: 1440-60-4). The information is compiled for professionals in research and drug development who may handle this compound.
Chemical and Physical Properties
This compound is a laboratory chemical with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol .[1] It is also known by its IUPAC name, 2-chloro-1-piperidin-1-ylethanone.[1] At ambient temperature, it exists as a liquid.[2]
| Property | Value | Source |
| Molecular Formula | C7H12ClNO | [1] |
| Molecular Weight | 161.63 g/mol | [1] |
| CAS Number | 1440-60-4 | [1] |
| Physical Form | Liquid | [2] |
| Purity | 97% | [2] |
Hazard Identification and Classification
Signal Word: Warning [2]
Pictogram:
GHS Hazard Statements:
-
H302: Harmful if swallowed. [1][3] This classification falls under Acute Toxicity, Oral (Category 4).[3]
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling.[3] |
| P270 | Do not eat, drink or smoke when using this product.[3] |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P317 | IF SWALLOWED: Get medical help.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P317 | Get medical help.[1] |
| P330 | Rinse mouth.[1][3] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Toxicological Information
Experimental Protocols
Detailed methodologies for assessing the acute toxicity of chemical compounds are outlined in the OECD guidelines. Below are summaries of relevant protocols.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is designed to identify a dose that causes evident toxicity but not mortality.
Methodology:
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). The outcome determines the starting dose for the main study.
-
Main Study: A group of animals (typically 5 males and 5 females) is dosed at the selected starting dose.
-
Observations: Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Endpoint: The study identifies the dose level that produces clear signs of toxicity.
Caption: OECD Guideline 420 Workflow.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This sequential method uses a smaller number of animals to assign a chemical to a toxicity class.
Methodology:
-
Dosing: A group of three animals of a single sex is dosed at one of the defined starting doses (25, 200, or 2000 mg/kg).
-
Observation: Animals are observed for mortality.
-
Sequential Dosing: Depending on the number of mortalities, either the test is stopped, a higher or lower dose is used for the next group of three animals, or another group is dosed at the same level.
-
Classification: The substance is classified based on the mortality rates at different dose levels.
Caption: OECD Guideline 423 Workflow.
In Vitro Cytotoxicity Assay - MTT Assay
This colorimetric assay is a common method to assess the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the amount of formazan, which is proportional to the number of viable cells.
Caption: MTT Cytotoxicity Assay Workflow.
Handling and Storage
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature is ambient.[2]
First-Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive safety data sheet (SDS). Always refer to the SDS provided by the supplier for the most detailed and up-to-date information. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
Methodological & Application
Application Notes and Protocols: 2-Chloro-1-piperidin-1-yl-ethanone as a Versatile Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-piperidin-1-yl-ethanone, also known as 1-(chloroacetyl)piperidine, is a highly reactive α-chloro ketone that serves as a pivotal building block in the synthesis of a diverse range of pharmaceutical compounds. Its utility stems from the presence of two key reactive sites: an electrophilic carbonyl carbon and an adjacent carbon atom bearing a good leaving group (chloride). This arrangement facilitates facile nucleophilic substitution and condensation reactions, enabling the efficient incorporation of the piperidinyl-ethanone moiety into more complex molecular architectures. The piperidine ring itself is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties and engage in critical binding interactions with biological targets.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a focus on local anesthetics.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in drug development is in the synthesis of molecules containing a piperidinyl-ethanone or a related substructure. This building block is particularly valuable for the synthesis of local anesthetics and other central nervous system (CNS) active compounds. The piperidine moiety can influence the lipophilicity, basicity, and overall three-dimensional shape of a molecule, which are critical determinants of its biological activity.
One notable example of a pharmaceutical synthesized from this building block is the local anesthetic Propipocaine .
Synthesis of Propipocaine
Propipocaine is synthesized via a Williamson ether synthesis, where the sodium salt of a substituted phenol, in this case, 4-propylphenol, acts as a nucleophile, displacing the chloride from this compound.
Reaction Scheme:
Data Presentation
The following table summarizes representative quantitative data for the synthesis of Propipocaine and analogous reactions involving α-chloro ketones.
| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) |
| This compound | 4-Propylphenol | Propipocaine | NaH, DMF, rt, 12h | ~85-95 (Estimated) |
| 2-Chloro-N-phenylacetamide | 2-Mercapto-4-phenyl-6-methylnicotinonitrile | 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-phenylacetamide | TEA, Ethanol, reflux, 3h | 89 |
| 1,1'-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) | 2-Hydroxyacetophenone | 1,1'-(Piperazine-1,4-diyl)bis(2-(2-acetylphenoxy)ethanone) | KOH, Ethanol/DMF, reflux, 10 min | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Propipocaine from this compound
This protocol describes a general procedure for the Williamson ether synthesis of Propipocaine.
Materials:
-
This compound
-
4-Propylphenol
-
Sodium hydride (NaH) or another suitable base (e.g., Potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent (e.g., Acetonitrile)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-propylphenol (1.0 equivalent) in anhydrous DMF, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure Propipocaine.
Signaling Pathway and Mechanism of Action
Pharmaceuticals derived from this compound, such as the local anesthetic Propipocaine, primarily act by blocking voltage-gated sodium channels in the neuronal membrane. This blockade inhibits the initiation and propagation of nerve impulses, leading to a loss of sensation.
Mechanism of Action of Local Anesthetics
Local anesthetics like Propipocaine exist in equilibrium between a charged (cationic) and uncharged (neutral) form. The uncharged form is more lipid-soluble and can readily cross the neuronal membrane. Once inside the neuron, the molecule re-equilibrates, and the charged form binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the generation of an action potential. The result is a reversible blockade of nerve conduction and a temporary loss of sensation in the area of application.[2][3][4][5][6]
Mandatory Visualizations
Experimental Workflow for the Synthesis of Propipocaine
Caption: Workflow for the synthesis of Propipocaine.
Signaling Pathway: Mechanism of Action of Local Anesthetics
Caption: Local anesthetic action on sodium channels.
References
- 1. Synthesis and pharmacological investigation of azaphthalazinone human histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-1-piperidin-1-yl-ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-1-piperidin-1-yl-ethanone, also known as 1-(chloroacetyl)piperidine, is a versatile bifunctional reagent extensively utilized in synthetic organic chemistry.[1] Its structure incorporates a reactive α-chloro ketone moiety, making the α-carbon highly electrophilic and susceptible to nucleophilic substitution. This reactivity is the foundation for its application as a key building block in the construction of a wide array of heterocyclic compounds. The piperidine ring, a common scaffold in many biologically active molecules, imparts specific physicochemical properties to the final products.[2]
These application notes provide detailed protocols for the synthesis of various medicinally relevant heterocyclic systems, including thiazoles, imidazoles, and oxazoles, using this compound as the starting material.
Synthesis of 2-Amino-4-(piperidin-1-yl)thiazole Derivatives
Application Note: The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. The reaction of α-haloketones, such as this compound, with a thiourea or thioamide derivative readily yields substituted thiazoles.[3][4] This pathway provides a straightforward route to 2-aminothiazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[4] The reaction proceeds via an initial S-alkylation of the thiourea by the α-chloro ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Experimental Protocol: Synthesis of 2-amino-4-(piperidin-1-carbonyl)thiazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.62 g, 10 mmol) in absolute ethanol (30 mL).
-
Addition of Reagent: To this solution, add thiourea (0.76 g, 10 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Isolation: Filter the solid product, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (15 mL).
-
Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford the pure 2-amino-4-(piperidin-1-carbonyl)thiazole.
Quantitative Data Summary
| Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature | Typical Yield (%) |
| This compound | Thiourea | Ethanol | 4-6 | Reflux | 85-95% |
| This compound | N-phenylthiourea | Ethanol | 5-7 | Reflux | 80-90% |
| This compound | Thioacetamide | Acetone | 8-10 | Reflux | 70-80% |
Synthesis of 2,4-Disubstituted Imidazole Derivatives
Application Note: Imidazoles are another class of heterocyclic compounds with significant therapeutic applications.[5] this compound can serve as a precursor for imidazole synthesis through various methods, including the Radziszewski reaction or by reaction with amidines. A common approach involves the condensation of the α-chloro ketone with an amidine, where the amidine provides the N-C-N fragment required to form the imidazole ring. This reaction typically proceeds under basic conditions.
Experimental Protocol: Synthesis of 2-phenyl-4-(piperidin-1-carbonyl)-1H-imidazole
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.62 g, 10 mmol), benzamidine hydrochloride (1.57 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF, 25 mL) as the solvent.
-
Reaction: Stir the suspension and heat to 100-110 °C for 8-12 hours. Monitor the reaction's progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the desired imidazole product.
Quantitative Data Summary
| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| This compound | Benzamidine HCl | K₂CO₃ | DMF | 110 | 60-75% |
| This compound | Acetamidine HCl | NaOEt | Ethanol | Reflux | 55-70% |
Synthesis of 2,5-Disubstituted Oxazole Derivatives
Application Note: The Robinson-Gabriel synthesis allows for the formation of oxazoles from α-acylamino ketones. A variation of this approach involves the direct reaction of an α-halo ketone with a primary amide. This compound reacts with primary amides to first form an N-acylamino ketone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the oxazole ring. Oxazoles are important structural motifs in various natural products and pharmaceuticals.[6]
Experimental Protocol: Synthesis of [5-(piperidin-1-carbonyl)oxazol-2-yl]phenylmethanone
-
Reaction Setup: In a 50 mL flask, suspend this compound (1.62 g, 10 mmol) and benzamide (1.21 g, 10 mmol) in acetonitrile (20 mL).
-
Reaction - Step 1 (Alkylation): Heat the mixture to reflux for 12-16 hours to form the α-acylamino ketone intermediate.
-
Reaction - Step 2 (Cyclization): Cool the mixture slightly and add concentrated sulfuric acid (1 mL) dropwise.
-
Reaction Completion: Heat the mixture again to reflux for an additional 2-4 hours until cyclization is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Isolation and Purification: Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by silica gel chromatography.
Quantitative Data Summary
| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| This compound | Benzamide | H₂SO₄ | Acetonitrile | Reflux | 50-65% |
| This compound | Acetamide | PPA* | Toluene | 110 | 45-60% |
*PPA: Polyphosphoric Acid
References
- 1. 2-Chloro-1-piperidine-1-yl-ethanone | C7H12ClNO | CID 222312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation using 2-Chloro-1-piperidin-1-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals. The introduction of an alkyl substituent onto a primary or secondary amine can significantly modulate its physicochemical properties, such as basicity, lipophilicity, and conformational flexibility, thereby influencing its biological activity and pharmacokinetic profile. One versatile reagent for this purpose is 2-Chloro-1-piperidin-1-yl-ethanone, an α-chloroacetamide derivative.
The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond, making it highly susceptible to nucleophilic attack by amines. This reagent allows for the introduction of a piperidin-1-yl-acetyl moiety onto a variety of amine-containing scaffolds. The resulting N-substituted 2-(piperidin-1-yl)acetamides are of significant interest in medicinal chemistry, as the piperidine ring is a common motif in many centrally active drugs, and the acetamide linker provides a flexible and robust connection.
This document provides a detailed protocol for the N-alkylation of primary and secondary amines using this compound, along with a summary of representative reaction conditions and a visual representation of the experimental workflow.
Reaction Mechanism
The N-alkylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic carbon atom bearing the chlorine atom. This attack occurs from the backside of the carbon-chlorine bond, leading to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The reaction is completed by the departure of the chloride ion as the leaving group, resulting in the formation of a new carbon-nitrogen bond. A base is typically required to neutralize the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Experimental Protocols
Materials
-
This compound
-
Primary or secondary amine
-
Anhydrous base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA))
-
Anhydrous polar aprotic solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF), or acetone)
-
Sodium iodide (NaI) (optional, as a catalyst)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
General Procedure for N-Alkylation
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.), anhydrous base (1.5-2.0 eq.), and an anhydrous polar aprotic solvent.
-
If the reaction is sluggish, a catalytic amount of sodium iodide (0.1 eq.) can be added to facilitate the reaction via the Finkelstein reaction.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and homogenization.
-
-
Addition of Alkylating Agent:
-
Dissolve this compound (1.0-1.2 eq.) in a minimal amount of the reaction solvent.
-
Add the solution of the alkylating agent dropwise to the stirred amine solution at room temperature.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-alkylated product.
-
Data Presentation
The following table summarizes representative reaction conditions and hypothetical yields for the N-alkylation of various amines with this compound. Note: These are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | ACN | 80 | 6 | 85 |
| 2 | 4-Methoxyaniline | K₂CO₃ | DMF | 80 | 5 | 90 |
| 3 | Benzylamine | Et₃N | ACN | 60 | 8 | 82 |
| 4 | Morpholine | Na₂CO₃ | Acetone | 50 | 12 | 78 |
| 5 | Piperidine | K₂CO₃ | ACN | 60 | 6 | 88 |
Mandatory Visualization
Caption: N-Alkylation Reaction Mechanism.
Caption: Experimental Workflow for N-Alkylation.
Application Notes and Protocols for the Synthesis of 2-Amino-1-(piperidin-1-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-Chloro-1-piperidin-1-yl-ethanone with primary and secondary amines represents a fundamental and versatile method for the synthesis of a diverse range of N-substituted aminoacetamide derivatives. This synthetic route, a classical example of nucleophilic substitution, is of significant interest in medicinal chemistry and drug discovery. The resulting piperidine-containing scaffolds are prevalent in numerous biologically active molecules and approved pharmaceuticals, owing to the favorable pharmacokinetic properties conferred by the piperidine moiety.
The general reaction involves the displacement of the chloride atom from the α-carbonyl position of this compound by an amine nucleophile. The reactivity of the amine, steric hindrance, and reaction conditions can be modulated to achieve a library of compounds with varied physicochemical and pharmacological profiles. These derivatives serve as crucial intermediates for the synthesis of more complex heterocyclic systems and are often screened for a wide array of biological activities.
This document provides detailed experimental protocols for this reaction, a summary of expected quantitative data, and a logical workflow for the synthesis and characterization of 2-amino-1-(piperidin-1-yl)ethanone derivatives.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various 2-(substituted-amino)-1-(piperidin-1-yl)ethanone derivatives. The data is compiled from analogous reactions reported in the scientific literature and represents expected outcomes under optimized conditions.
| Amine Substrate | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | 2-(Phenylamino)-1-(piperidin-1-yl)ethanone | Acetonitrile | K₂CO₃ | Reflux | 6 | 85-95 |
| 4-Methylaniline | 2-((4-Methylphenyl)amino)-1-(piperidin-1-yl)ethanone | DMF | K₂CO₃ | 80 | 5 | 88-96 |
| 4-Chloroaniline | 2-((4-Chlorophenyl)amino)-1-(piperidin-1-yl)ethanone | Acetonitrile | K₂CO₃ | Reflux | 7 | 82-93 |
| Benzylamine | 2-(Benzylamino)-1-(piperidin-1-yl)ethanone | DMF | NaH | RT | 12 | 75-85 |
| Morpholine | 2-Morpholino-1-(piperidin-1-yl)ethanone | Acetonitrile | K₂CO₃ | 60 | 8 | 80-90 |
| Pyrrolidine | 2-(Pyrrolidin-1-yl)-1-(piperidin-1-yl)ethanone | THF | Et₃N | Reflux | 10 | 78-88 |
| Diethylamine | 2-(Diethylamino)-1-(piperidin-1-yl)ethanone | Acetonitrile | K₂CO₃ | Reflux | 12 | 70-80 |
Note: Yields are highly dependent on the specific substrates, reaction scale, and purification method.
Experimental Protocols
Protocol 1: General Procedure for the Reaction with Aromatic Amines
This protocol describes a general method for the N-alkylation of aromatic amines with this compound using potassium carbonate as the base.
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Amine (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask, add the substituted aromatic amine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add acetonitrile or DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C or reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-(arylamino)-1-(piperidin-1-yl)ethanone derivative.
Protocol 2: General Procedure for the Reaction with Aliphatic Amines
This protocol outlines a general method for the N-alkylation of aliphatic amines with this compound.
Materials:
-
This compound (1.0 eq)
-
Aliphatic Amine (primary or secondary) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Acetonitrile or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if required)
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or THF.
-
Add the aliphatic amine (1.2 eq) to the solution.
-
Add the base (potassium carbonate or triethylamine, 2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 6-12 hours), cool the reaction mixture to room temperature.
-
If potassium carbonate was used, filter the solid. If triethylamine was used, proceed to the next step.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or distillation to yield the desired 2-(alkylamino)-1-(piperidin-1-yl)ethanone derivative.
Mandatory Visualization
Caption: General workflow for the synthesis and characterization of 2-amino-1-(piperidin-1-yl)ethanone derivatives.
Caption: Hypothetical inhibition of a signaling pathway by a synthesized piperidine derivative.
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-1-piperidin-1-yl-ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2-Chloro-1-piperidin-1-yl-ethanone and its derivatives. These compounds are pivotal intermediates in the pharmaceutical industry, particularly in the development of antipsychotic drugs and other central nervous system (CNS) modulators.[1][2][3][4]
Application Notes
This compound and its substituted analogues are highly valuable building blocks in organic synthesis. Their reactivity, stemming from the electrophilic chloroacetyl group, allows for facile nucleophilic substitution, making them ideal precursors for constructing more complex molecules with therapeutic potential.[1]
Key Applications:
-
Pharmaceutical Intermediates: These derivatives are crucial in the synthesis of a range of active pharmaceutical ingredients (APIs), most notably antipsychotics that target dopamine and serotonin receptors.[5][6][7]
-
CNS Drug Discovery: The piperidine moiety is a common scaffold in drugs targeting the central nervous system.[2][3] By modifying the piperidine ring and performing substitutions on the chloroacetyl group, libraries of compounds can be generated for screening and lead optimization.
-
Agrochemicals: The reactivity of these compounds also lends them to applications in the development of novel pesticides and herbicides.
Considerations for Large-Scale Synthesis:
Transitioning the synthesis of this compound derivatives from the laboratory to an industrial scale presents several challenges that must be carefully managed:
-
Thermal Management: The acylation reaction is often exothermic. On a large scale, the reduced surface-area-to-volume ratio can lead to difficulties in heat dissipation, potentially causing side reactions or posing a safety risk. A robust cooling system and controlled addition of reagents are critical.
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is essential for consistent product quality and yield. Inefficient mixing can lead to localized "hot spots" and the formation of impurities.
-
Impurity Profile: Minor side products at the lab scale can become significant impurities in a large-scale batch. A thorough understanding of the reaction mechanism and potential side reactions is necessary to develop effective purification strategies.
-
Safety and Handling: Chloroacetyl chloride is a corrosive and lachrymatory substance. On an industrial scale, closed systems and appropriate personal protective equipment (PPE) are mandatory to ensure worker safety. The final products may also have toxicological properties that require careful handling.
-
Raw Material Sourcing and Quality: Consistent quality of starting materials, such as piperidine and chloroacetyl chloride, is crucial for reproducible large-scale production. Establishing reliable supply chains and stringent quality control for incoming materials is paramount.
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound and a representative derivative. These should be adapted and optimized based on the specific derivative and available equipment.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent compound via the acylation of piperidine with chloroacetyl chloride.
Materials:
-
Piperidine
-
Chloroacetyl chloride
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a well-ventilated fume hood, dissolve piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a clear pale yellow liquid.[8]
Protocol 2: Synthesis of a 2-Chloro-1-(substituted-piperidin-1-yl)-ethanone Derivative
This protocol outlines a general method for synthesizing derivatives with substituents on the piperidine ring.
Materials:
-
Substituted piperidine (e.g., 4-benzylpiperidine)
-
Chloroacetyl chloride
-
Inert solvent (e.g., Dichloromethane, Toluene)
-
Base (e.g., Triethylamine, Potassium carbonate)
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting the corresponding substituted piperidine for piperidine.
-
The reaction conditions, such as temperature, reaction time, and choice of base and solvent, may need to be optimized depending on the reactivity of the specific substituted piperidine.
-
Purification methods may also vary, with column chromatography being a common choice for solid or less volatile products.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of this compound and some of its derivatives.
| Compound | Starting Materials | Solvent | Yield (%) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| This compound | Piperidine, Chloroacetyl chloride | Dichloromethane | ~90% | Clear pale yellow liquid | N/A | 107 (1.8 Torr) |
| 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone | 3-Methylpiperidine, Chloroacetyl chloride | Not specified | Not specified | Not specified | N/A | 107 (1.8 Torr) |
| 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-ethanone | 2,6-Dimethylpiperidine, Chloroacetyl chloride | Not specified | Not specified | Not specified | N/A | Not specified |
| 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone | 4-Benzylpiperidine, Chloroacetyl chloride | Not specified | Not specified | Not specified | N/A | Not specified |
Note: Yields and reaction conditions can vary significantly based on the scale and specific parameters of the synthesis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.
Signaling Pathways
Many antipsychotic drugs derived from this compound intermediates function as antagonists at dopamine D2 and serotonin 5-HT2A receptors. The diagrams below illustrate the simplified signaling pathways affected by the antagonism of these receptors.
Dopamine D2 Receptor Antagonism
Antagonism of the D2 receptor in the mesolimbic pathway is a key mechanism of action for many antipsychotic drugs, leading to a reduction in positive symptoms of schizophrenia.[9]
Serotonin 5-HT2A Receptor Antagonism
Antagonism of the 5-HT2A receptor is another important mechanism for many atypical antipsychotics, contributing to their efficacy against negative symptoms and reducing the likelihood of extrapyramidal side effects.[10][11][12][13]
References
- 1. 2-Chloro-1-(piperidin-1-yl)ethanone [myskinrecipes.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Pipamperone | C21H30FN3O2 | CID 4830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pipamperone - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 12. Serotonin - Wikipedia [en.wikipedia.org]
- 13. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Compounds from 2-Chloro-1-piperidin-1-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the synthesis and evaluation of novel compounds derived from the versatile starting material, 2-Chloro-1-piperidin-1-yl-ethanone. This document outlines synthetic protocols for creating new chemical entities and methods for assessing their potential therapeutic activities, with a focus on anticonvulsant and anticancer applications. The provided methodologies are based on established chemical reactions and biological assays for analogous compounds.
Synthesis of Novel Piperidinyl-Thiazole Derivatives
The Hantzsch thiazole synthesis offers a reliable method for constructing a thiazole ring, a common scaffold in many biologically active molecules. By reacting this compound with a suitable thioamide, novel 2-amino-4-(piperidin-1-yl)thiazole derivatives can be synthesized. These compounds are of interest for their potential as anticancer agents.
Experimental Protocol: Synthesis of 2-Amino-4-(piperidin-1-yl)acetyl-thiazole
This protocol details the synthesis of a novel thiazole derivative from this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 mmol) in absolute ethanol (15 mL).
-
To this solution, add this compound (1.0 mmol).
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-amino-4-(piperidin-1-yl)acetyl-thiazole.
Logical Workflow for Synthesis
Caption: Synthetic workflow for 2-amino-4-(piperidin-1-yl)acetyl-thiazole.
Synthesis of Novel Piperidinyl-Acetamide Derivatives
The reactivity of the α-chloro group in this compound allows for nucleophilic substitution with various amines to generate a library of novel N-substituted-2-(piperidin-1-yl)acetamides. These compounds are of particular interest for their potential anticonvulsant properties.
Experimental Protocol: Synthesis of N-(Aryl)-2-(piperidin-1-yl)acetamide
This protocol provides a general method for the synthesis of N-aryl-2-(piperidin-1-yl)acetamides from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
2-propanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) and potassium carbonate (1.5 mmol) in DMF (10 mL).
-
To this stirring solution, add this compound (1.0 mmol) dissolved in DMF (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.[2]
-
Pour the reaction mixture into ice-cold water (50 mL) to precipitate the crude product.
-
Filter the solid, wash with copious amounts of water, and air dry.
-
Recrystallize the crude product from a suitable solvent such as 2-propanol to obtain the pure N-(Aryl)-2-(piperidin-1-yl)acetamide.
Logical Workflow for Synthesis
Caption: Synthetic workflow for N-(Aryl)-2-(piperidin-1-yl)acetamide.
Biological Activity Evaluation
Anticancer Activity
Novel piperidinyl-thiazole derivatives can be screened for their anticancer activity against various human cancer cell lines using the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, providing an estimate of cell viability.
Table 1: Representative Anticancer Activity of Thiazole Derivatives
| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole-naphthalene derivatives | MCF-7 (Breast) | 0.48 - 15.2 | [3] |
| Thiazole-naphthalene derivatives | A549 (Lung) | 0.97 - 21.4 | [3] |
| Thiazole-hydrazinoacetyl derivatives | A549 (Lung) | 0.452 | [4] |
| Thiazole-hydrazinoacetyl derivatives | MCF-7 (Breast) | Potent activity reported | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.
Anticonvulsant Activity
Newly synthesized N-substituted-2-(piperidin-1-yl)acetamide derivatives can be evaluated for their anticonvulsant properties in rodent models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Table 2: Representative Anticonvulsant Activity of Acetamide Derivatives
| Compound Series | Seizure Model | ED₅₀ (mg/kg) | Reference |
| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamides | MES | 68.30 | [2] |
| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamides | 6 Hz | 28.20 | [2] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | MES | Weaker than phenytoin | [5] |
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animal Acclimatization: Acclimatize male Swiss mice for at least one week before the experiment.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: After a specific pre-treatment time (e.g., 30 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
ED₅₀ Determination: Calculate the median effective dose (ED₅₀) required to protect 50% of the animals from the tonic extension.
Potential Mechanism of Action: Modulation of GABAergic Neurotransmission
Many anticonvulsant drugs exert their effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Novel piperidinyl-acetamide derivatives may act by enhancing GABAergic inhibition, for example, by acting as positive allosteric modulators of the GABA-A receptor.
Hypothesized Signaling Pathway
Caption: Hypothesized modulation of GABAergic neurotransmission.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MDPI [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-1-piperidin-1-yl-ethanone as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-1-piperidin-1-yl-ethanone as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and their precursors. This document details its role in constructing complex molecular architectures, provides generalized experimental protocols for its key reactions, and presents data in a structured format to guide research and development.
Introduction
This compound is a valuable bifunctional molecule containing a reactive α-chloro ketone moiety and a piperidine scaffold.[1] The piperidine ring is a prevalent structural motif in a vast number of FDA-approved drugs and biologically active compounds, recognized for its ability to confer favorable pharmacokinetic properties.[2][3] The electrophilic nature of the carbon atom bearing the chlorine, activated by the adjacent carbonyl group, makes this compound an excellent substrate for nucleophilic substitution reactions.[1] This reactivity allows for the facile introduction of various functionalities, paving the way for the synthesis of diverse and complex molecules of pharmaceutical interest.
This intermediate is primarily employed in the N-alkylation of various nucleophiles, leading to the formation of more complex piperidine derivatives that can serve as precursors or direct analogs of APIs. These derivatives are explored for a wide range of therapeutic applications, including but not limited to neuroscience, oncology, and infectious diseases.[2]
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in drug discovery and development revolves around its use as an alkylating agent to introduce the piperidin-1-yl-ethanone moiety into a target molecule. This can be a crucial step in building the carbon skeleton of a final API or in the derivatization of a lead compound to explore structure-activity relationships (SAR).
A common synthetic strategy involves the reaction of this compound with a nucleophilic compound, which can be a primary or secondary amine, a thiol, or an oxygen-containing nucleophile. This reaction, typically a nucleophilic substitution, results in the formation of a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond, respectively.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with nucleophiles. These protocols are based on the general reactivity of α-haloketones and should be optimized for specific substrates.
Protocol 1: N-Alkylation of a Secondary Amine with this compound
This protocol describes a general procedure for the synthesis of a tertiary amine by reacting a secondary amine with this compound. This is a foundational reaction for creating a wide range of potential API candidates.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperazine derivative)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base
-
Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) as a solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 equivalent) and the anhydrous solvent.
-
Add the base (1.5-2.0 equivalents).
-
Dissolve this compound (1.1 equivalents) in the anhydrous solvent and add it dropwise to the stirred reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-alkylation of various secondary amines with α-chloro ketones, providing a predictive framework for synthesis planning.
| Nucleophile (Secondary Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | ACN | 50 | 12 | 85-95 |
| N-Methylpiperazine | TEA | DMF | Room Temp | 8 | 90-98 |
| Pyrrolidine | K₂CO₃ | ACN | 60 | 10 | 88-96 |
| Indole | NaH | DMF | 0 to Room Temp | 6 | 75-85 |
Mandatory Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the general synthetic pathway for the N-alkylation of a secondary amine using this compound.
Caption: General N-Alkylation Synthetic Pathway.
Experimental Workflow Diagram
The diagram below outlines the key steps in the experimental workflow for the synthesis and purification of an N-alkylated product derived from this compound.
Caption: Experimental Workflow for N-Alkylation.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. Its ability to readily undergo nucleophilic substitution allows for the efficient construction of a wide array of functionalized piperidine derivatives. The protocols and data presented herein provide a solid foundation for researchers to utilize this intermediate in the design and synthesis of novel drug candidates. Further exploration of its reactivity with diverse nucleophiles will undoubtedly continue to yield new molecular entities with significant therapeutic potential.
References
Synthetic Routes to 2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidin-4-ones are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] This "wonder nucleus" is a core scaffold in various derivatives exhibiting antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[1][3][4] Specifically, 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones have emerged as a promising subclass, demonstrating notable antifungal and selective in vitro antitumor activity, particularly against glioblastoma multiforme.[3][4][5] Their mechanism of action and therapeutic potential continue to be active areas of research.[3][6]
This document provides detailed application notes and experimental protocols for the synthesis of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones via an efficient one-pot, three-component reaction.
Synthetic Pathway Overview
The synthesis of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones can be efficiently achieved through a one-pot condensation reaction involving three key starting materials: an appropriate aromatic aldehyde, 2-(piperidin-1-yl)ethan-1-amine, and thioglycolic acid.[5][7][8] This multicomponent reaction is advantageous due to its operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step.
Figure 1: General workflow for the one-pot synthesis of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones.
Experimental Protocol
This protocol is adapted from a reported efficient one-pot synthesis of a series of novel thiazolidinone derivatives.[5]
Materials:
-
Substituted aromatic aldehyde (10 mmol)
-
2-(Piperidin-1-yl)ethan-1-amine (10 mmol, 1.28 g)
-
Thioglycolic acid (10 mmol, 0.7 mL)
-
Toluene (50 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask (100 mL) equipped with a Dean-Stark apparatus and condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Procedure:
-
To a 100 mL round-bottom flask containing 50 mL of toluene, add the substituted aromatic aldehyde (10 mmol), 2-(piperidin-1-yl)ethan-1-amine (10 mmol), and thioglycolic acid (10 mmol).
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 6-12 hours, as indicated by the disappearance of starting materials), allow the mixture to cool to room temperature.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize any unreacted acid.
-
Separate the organic layer and wash it with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Reaction Mechanism
The reaction proceeds through an initial formation of an imine (Schiff base) from the condensation of the aromatic aldehyde and 2-(piperidin-1-yl)ethan-1-amine. Subsequently, the thiol group of thioglycolic acid undergoes a nucleophilic attack on the imine carbon, followed by an intramolecular cyclization via amide formation to yield the final 2,3-disubstituted thiazolidin-4-one.
Figure 2: Simplified reaction mechanism for thiazolidinone formation.
Data Presentation
The following table summarizes the yields and melting points for a selection of synthesized 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones.[5]
| Compound | Ar (Aryl Group) | Yield (%) | Melting Point (°C) |
| 4a | Phenyl | 85 | 88-90 |
| 4b | 4-Methylphenyl | 82 | 102-104 |
| 4c | 4-Methoxyphenyl | 88 | 96-98 |
| 4d | 4-Chlorophenyl | 90 | 118-120 |
| 4e | 4-Fluorophenyl | 86 | 110-112 |
| 4f | 4-Bromophenyl | 92 | 124-126 |
| 4g | 4-Nitrophenyl | 75 | 140-142 |
| 4h | 2-Hydroxyphenyl | 78 | 130-132 |
| 4i | 2-Methoxyphenyl | 84 | 106-108 |
| 4j | 2-Chlorophenyl | 89 | 114-116 |
| 4k | 2,4-Dichlorophenyl | 91 | 134-136 |
| 4l | 3,4,5-Trimethoxyphenyl | 80 | 116-118 |
Characterization Data
The synthesized compounds should be characterized by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectra will show characteristic signals for the aromatic protons, the piperidine ring protons, the ethyl linker protons, and the protons of the thiazolidinone ring. The proton at the C-2 position of the thiazolidinone ring typically appears as a singlet.
-
¹³C NMR: The carbon NMR spectra will confirm the presence of all carbons in the molecule, including the characteristic carbonyl carbon of the thiazolidinone ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the target compound.
-
Infrared Spectroscopy (IR): The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the thiazolidinone ring, typically in the range of 1680-1700 cm⁻¹.
Applications in Drug Development
This class of compounds has shown significant potential in several therapeutic areas:
-
Antifungal Activity: Several derivatives have demonstrated potent antifungal activity against various fungal strains, with some compounds showing higher efficacy than the standard drug fluconazole.[5]
-
Anticancer Activity: Notably, these compounds have exhibited selective in vitro antitumoral activity against glioblastoma multiforme (GBM).[3][4] They have been shown to reduce glioma cell viability and inhibit tumor growth in preclinical models.[3] The proposed mechanism may involve the modulation of nitric oxide metabolism.[3][6]
The synthetic accessibility and the promising biological profile of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones make them attractive candidates for further lead optimization and drug development efforts. The one-pot synthetic protocol described herein provides a robust and efficient method for generating a library of analogs for structure-activity relationship (SAR) studies.
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones exhibit selective in vitro antitumoral activity and inhibit cancer cell growth in a preclinical model of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 2-Chloro-1-piperidin-1-yl-ethanone in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-1-piperidin-1-yl-ethanone as a key intermediate in the synthesis of potential agrochemicals. While direct synthesis of a commercially named pesticide from this specific precursor is not extensively documented in publicly available literature, the piperidine moiety is a recognized pharmacophore in numerous fungicidal and herbicidal compounds. This document outlines the potential applications, synthetic pathways, and experimental protocols for leveraging this versatile chemical building block in agricultural research and development.
Introduction to this compound in Agrochemical Synthesis
This compound, also known as 1-(chloroacetyl)piperidine, is a reactive chemical intermediate. Its structure, featuring a chloroacetyl group attached to a piperidine ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential biological activity. The piperidine ring is a common structural motif in many bioactive molecules, including fungicides and herbicides, where it can contribute to the molecule's overall efficacy, selectivity, and physicochemical properties.
The primary application of this compound in agricultural chemistry lies in its use as a starting material for the synthesis of novel fungicides and, to a lesser extent, herbicides. The reactive chlorine atom is readily displaced by nucleophiles, allowing for the construction of more complex molecules with desired agrochemical properties.
Application in Fungicide Synthesis
The piperidine scaffold is present in several classes of fungicides. Research has shown that derivatives of piperidine can exhibit significant antifungal activity against a range of plant pathogens.
Synthesis of Piperidine-Containing Thiazolidinone Fungicides
One promising application of this compound is in the synthesis of thiazolidinone derivatives. Thiazolidinones are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antifungal properties. The following is a representative protocol for the synthesis of a potential thiazolidinone-based fungicide.
Experimental Protocol: Synthesis of 2-Aryl-3-(piperidin-1-ylmethyl)-thiazolidin-4-ones
This protocol is adapted from general methods for the synthesis of similar compounds.
Materials:
-
This compound
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Primary aromatic amine (e.g., aniline or substituted anilines)
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Thioglycolic acid
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Toluene
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Dean-Stark apparatus
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Sodium bicarbonate
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
Synthesis of Intermediate Amine: In a round-bottom flask, dissolve this compound (1 equivalent) and a primary aromatic amine (1.1 equivalents) in a suitable solvent like ethanol. Add a mild base such as potassium carbonate (1.5 equivalents) to scavenge the HCl produced.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude intermediate N-aryl-2-(piperidin-1-yl)acetamide.
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Cyclization to Thiazolidinone: To a solution of the crude intermediate amine (1 equivalent) in toluene, add thioglycolic acid (1.2 equivalents).
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Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours to remove water azeotropically.
-
After cooling, wash the reaction mixture with a saturated solution of sodium bicarbonate, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired 2-Aryl-3-(piperidin-1-ylmethyl)-thiazolidin-4-one.
Diagram: Synthetic Workflow for Thiazolidinone Fungicides
Caption: Synthetic pathway from this compound to potential thiazolidinone fungicides.
Quantitative Data on Antifungal Activity of Piperidine Derivatives
| Compound Class | Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| Piperidine-4-carbohydrazide Derivatives | Rhizoctonia solani | 0.83 - 0.88 | Chlorothalonil | 1.64 |
| Boscalid | 0.96 | |||
| Verticillium dahliae | 1.12 - 3.20 | Carbendazim | 19.3 | |
| Chlorothalonil | 11.0 | |||
| Thiazolidinone Derivatives | Rhodotorula sp. | 16.5 | Fluconazole | 26.4 |
Note: The data presented is for illustrative purposes to highlight the potential of piperidine-containing structures and is not directly derived from this compound.
Application in Herbicide Synthesis
The piperidine moiety is also found in certain classes of herbicides. The synthesis of novel herbicidal compounds can be explored using this compound as a starting material.
Synthesis of Piperidinium-Based Herbicidal Ionic Liquids
A novel application of piperidine derivatives is in the formulation of herbicidal ionic liquids (HILs). These compounds combine a herbicidal anion with a cation that may also possess biological activity or enhance the overall formulation properties.
Experimental Protocol: Synthesis of a Piperidinium-Based Herbicidal Ionic Liquid
This protocol describes a general method for the synthesis of a piperidinium salt which could be further exchanged with a herbicidal anion.
Materials:
-
Piperidine
-
1-Bromoalkane (e.g., 1-bromodecane)
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This compound
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Sodium salt of a herbicide (e.g., sodium dicamba)
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Acetone
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Dichloromethane
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Anion exchange resin
Procedure:
-
Quaternization of Piperidine: In a round-bottom flask, dissolve piperidine (1 equivalent) and a 1-bromoalkane (1.1 equivalents) in acetone.
-
Reflux the mixture for 24 hours.
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Cool the reaction mixture and collect the precipitated N-alkylpiperidinium bromide by filtration. Wash with cold acetone and dry.
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Reaction with this compound (Hypothetical Pathway): While not a direct synthesis of a HIL, this compound could be used to synthesize more complex piperidinium cations. For example, reaction with a tertiary amine could lead to a quaternary ammonium salt containing the piperidine-ethanone moiety.
-
Anion Exchange: Dissolve the synthesized piperidinium salt in a suitable solvent.
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Pass the solution through an anion exchange column charged with the desired herbicidal anion (e.g., from the sodium salt of the herbicide).
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Elute the HIL and remove the solvent under reduced pressure.
Diagram: Logical Relationship in HIL Formulation
Caption: Conceptual framework for the formulation of a Herbicidal Ionic Liquid.
Experimental Protocols for Efficacy Testing
In Vitro Antifungal Assay
Objective: To determine the concentration of the synthesized compound that inhibits 50% of the mycelial growth (EC50) of a target fungal pathogen.
Materials:
-
Synthesized piperidine derivatives
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Target fungal pathogen (e.g., Fusarium graminearum, Botrytis cinerea)
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Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compounds in molten PDA medium to achieve the desired final concentrations.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
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Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungus.
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Include a positive control (a commercial fungicide) and a negative control (solvent only).
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate reaches the edge of the dish.
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Calculate the percentage of mycelial growth inhibition for each concentration.
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Determine the EC50 value by probit analysis or by plotting the percentage inhibition against the logarithm of the concentration.
Greenhouse Herbicidal Assay
Objective: To evaluate the pre- and post-emergence herbicidal activity of synthesized compounds on target weed species.
Materials:
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Synthesized piperidine derivatives
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Target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
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Crop species for selectivity testing (e.g., maize, soybean)
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Pots with a suitable soil mix
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Greenhouse with controlled environmental conditions
-
Spray chamber
Procedure:
Pre-emergence Application:
-
Sow the seeds of the target weed and crop species in pots.
-
Prepare solutions or emulsions of the test compounds at various concentrations.
-
Apply the test compounds uniformly to the soil surface using a spray chamber.
-
Water the pots and place them in the greenhouse.
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Assess the herbicidal effect (e.g., percentage of emergence, fresh weight of surviving plants) after a set period (e.g., 14-21 days).
Post-emergence Application:
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Grow the target weed and crop species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Apply the test compounds as a foliar spray.
-
Return the pots to the greenhouse.
-
Evaluate the herbicidal injury (e.g., visual rating on a scale of 0-100%, fresh weight reduction) after a set period (e.g., 7-14 days).
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its utility in constructing piperidine-containing fungicides and herbicides warrants further investigation. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this compound in the development of new and effective crop protection agents. Further research should focus on the synthesis of diverse libraries of compounds derived from this intermediate and their systematic evaluation for biological activity against a broad range of agricultural pests.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1-piperidin-1-yl-ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-1-piperidin-1-yl-ethanone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
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Moisture Contamination: Chloroacetyl chloride is highly sensitive to moisture and will readily hydrolyze to chloroacetic acid, which is unreactive under these conditions. Ensure all glassware is oven-dried, and use anhydrous solvents. It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Suboptimal Reaction Temperature: The reaction is typically performed at low temperatures (0 °C) to control its exothermic nature and minimize side reactions. Allowing the temperature to rise significantly can lead to the formation of undesired byproducts. Conversely, if the reaction is too cold, it may proceed very slowly or not at all. Careful temperature monitoring and control are crucial.
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Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products. While a slight excess of piperidine can be used to ensure the complete consumption of the more expensive chloroacetyl chloride, a large excess may complicate purification. A common and effective approach is to use a slight excess of the amine and a suitable base to neutralize the HCl byproduct.
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Inefficient Mixing: Inadequate stirring can result in localized high concentrations of reactants, leading to side reactions. Ensure vigorous and consistent stirring throughout the reaction.
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Purity of Reagents: The purity of both piperidine and chloroacetyl chloride is critical. Impurities in the starting materials can interfere with the reaction and introduce contaminants into the final product. Use freshly distilled or high-purity reagents whenever possible.
Q2: I am observing the formation of multiple products in my reaction mixture upon analysis (e.g., by TLC or GC-MS). What are these impurities?
A2: The most common impurity is the piperidinium chloride salt, which precipitates from the reaction mixture. This is formed by the reaction of piperidine with the hydrogen chloride (HCl) generated during the acylation. Using a tertiary amine base, such as triethylamine, will scavenge the HCl and prevent the formation of this salt, thus freeing up the piperidine to react.
Another potential, though less common, byproduct could be the diacylated product, where a second molecule of chloroacetyl chloride reacts with the initial product. However, this is generally less favorable. Other impurities may arise from reactions with contaminants in the starting materials or solvent.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material (piperidine), the product (this compound), and any potential byproducts. The reaction is considered complete when the spot corresponding to the limiting reactant (typically piperidine) is no longer visible on the TLC plate.
Q4: What is the best work-up procedure to isolate the product?
A4: A typical aqueous work-up is effective for isolating this compound. The reaction mixture is typically diluted with an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water or a mild aqueous base (like sodium bicarbonate solution) to remove any remaining HCl and water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q5: My final product is not pure. What purification methods are recommended?
A5: If the crude product contains significant impurities, purification by column chromatography on silica gel is recommended. The appropriate solvent system for elution can be determined by TLC analysis. For less-impure products, distillation under reduced pressure can also be an effective purification method.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of this compound and related compounds, based on literature data.
| Piperidine Derivative | Chloroacetyl Chloride (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidine | 0.9 | Triethylamine (1.1) | Dichloromethane | 0 to RT | 12 | 99 |
| 4-Methylpiperidine | 1.2 | Triethylamine (2.5) | Dichloromethane | 0 to 20 | 6 | 78[1] |
| 1-(2-Fluorobenzyl)piperazine | 1.2 | - | Dichloromethane | 0 to RT | 0.5 | 90[2] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is adapted from a general and high-yield procedure.
Materials:
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Piperidine
-
Chloroacetyl chloride
-
Triethylamine
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Dichloromethane (anhydrous)
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Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
Procedure:
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To a solution of piperidine (1.1 equivalents) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool the mixture to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.0 equivalent) dropwise to the cooled solution, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
References
Technical Support Center: Purification of 2-Chloro-1-piperidin-1-yl-ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-1-piperidin-1-yl-ethanone. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via the Schotten-Baumann reaction?
A1: The most common impurities include:
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Piperidine hydrochloride: A salt formed as a byproduct of the reaction between piperidine and the hydrogen chloride generated.
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Unreacted piperidine: Excess starting material.
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Unreacted chloroacetyl chloride: Excess starting material, which can hydrolyze to form chloroacetic acid.
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Chloroacetic acid: Formed from the hydrolysis of chloroacetyl chloride.
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1,1'-(carbonylbis(azanediyl))bis(ethan-1-one) (Diacylated piperidine): A potential byproduct if the reaction conditions are not carefully controlled.
Q2: My crude product is a slurry or a biphasic mixture. How should I proceed with the initial workup?
A2: A common and effective initial workup involves a liquid-liquid extraction. The reaction mixture should be diluted with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and washed sequentially with:
-
Saturated sodium bicarbonate solution: To neutralize any remaining chloroacetyl chloride and chloroacetic acid, as well as the piperidine hydrochloride salt.
-
Brine (saturated sodium chloride solution): To remove excess water from the organic layer.
The organic phase should then be dried over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude this compound.
Q3: this compound is a liquid. Is recrystallization a suitable purification method?
A3: As this compound is a liquid at room temperature, recrystallization is generally not a suitable primary purification method. However, for solid derivatives of this compound, recrystallization can be very effective. For the liquid parent compound, vacuum distillation or column chromatography are the preferred methods for purification.
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored at 2-8°C.[1]
Troubleshooting Guides
Purification by Vacuum Distillation
Problem 1: The product is not distilling at the expected temperature.
-
Possible Cause 1: Incorrect pressure. The boiling point of a liquid is highly dependent on the pressure. Ensure your vacuum system is achieving and maintaining the target pressure.
-
Troubleshooting:
-
Check for leaks in your vacuum setup.
-
Verify the accuracy of your pressure gauge.
-
Adjust the heating mantle temperature accordingly if the pressure is different from the literature value.
-
-
Possible Cause 2: Presence of high-boiling impurities. Non-volatile impurities can elevate the boiling point of the mixture.
-
Troubleshooting:
-
Consider a preliminary purification step, such as an aqueous wash, to remove salt byproducts.
-
If the product eventually distills at a higher temperature, collect it as a separate fraction and analyze its purity.
-
Problem 2: The product is decomposing during distillation (turning dark).
-
Possible Cause 1: Excessive heating. Prolonged heating at high temperatures can cause decomposition.
-
Troubleshooting:
-
Ensure the heating mantle is not set to a temperature significantly higher than the boiling point of the product at the given pressure.
-
Use a well-insulated distillation apparatus to ensure efficient heat transfer.
-
Consider using a lower pressure to decrease the required distillation temperature.
-
-
Possible Cause 2: Presence of acidic or basic impurities. These can catalyze decomposition at elevated temperatures.
-
Troubleshooting:
-
Perform a thorough aqueous workup to remove acidic and basic impurities before distillation.
-
Purification by Column Chromatography
Problem 1: Poor separation of the product from impurities.
-
Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may be too high or too low.
-
Troubleshooting:
-
Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to determine the optimal eluent for separation.
-
A good separation is typically achieved when the desired compound has an Rf value of around 0.3-0.4.
-
-
Possible Cause 2: Column overloading. Too much crude product relative to the amount of stationary phase will result in poor separation.
-
Troubleshooting:
-
As a general rule, use at least 25-50 g of silica gel for every 1 g of crude product.
-
Problem 2: The product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Troubleshooting:
-
Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Quantitative Data
| Parameter | Value | Reference |
| Boiling Point | 85°C at 0.08 mmHg | [1] |
| Reported Yield (Crude) | 99% | [1] |
| Commercial Purity | 97% |
Experimental Protocols
Protocol 1: Synthesis and Aqueous Workup of this compound
This protocol describes the synthesis via a Schotten-Baumann reaction followed by a standard aqueous workup.
Materials:
-
Piperidine
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.0 equivalent) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-chloro-1-(piperidin-1-yl)ethanone as a light yellow liquid.[1]
Protocol 2: Purification by Vacuum Distillation
Materials:
-
Crude this compound
-
Vacuum distillation apparatus
Procedure:
-
Set up the vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure to approximately 0.08 mmHg.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at approximately 85°C.[1]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between impurities and primary purification techniques.
References
Technical Support Center: 2-Chloro-1-piperidin-1-yl-ethanone
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Chloro-1-piperidin-1-yl-ethanone (CAS No. 1440-60-4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound, also known as 1-(chloroacetyl)piperidine, is a chemical intermediate with the molecular formula C7H12ClNO.[1][2] It is classified as an irritant and is harmful if swallowed.[2][3] Key hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at 2-8°C, while others state ambient storage is acceptable.[1][4] Due to its nature as an acyl chloride, it is sensitive to moisture and should be protected from it to prevent hydrolysis.[5][6]
Q3: Is this compound sensitive to moisture?
A3: Yes. As an acyl chloride, it reacts with water, which can lead to the formation of hydrochloric acid.[5] This reactivity necessitates storage in a dry environment and careful handling to avoid exposure to atmospheric moisture.[6][7] When handling, it is advisable to work in a well-ventilated area, such as a fume hood.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, appropriate personal protective equipment should be used. This includes chemical-resistant gloves, safety goggles or a face shield, and protective clothing to prevent skin and eye contact.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Compound has a strong, acrid smell upon opening. | Hydrolysis due to moisture exposure. | Move the container to a fume hood immediately. Ensure the container was properly sealed. For future use, consider flushing the headspace with an inert gas like nitrogen or argon before sealing.[7] |
| Precipitate or solid formation in the liquid. | Degradation or contamination. | Do not use the compound. Contact your supplier for a certificate of analysis for the specific lot number. Dispose of the material according to your institution's hazardous waste protocols.[9] |
| Inconsistent experimental results. | Compound degradation affecting purity. | Verify the purity of the compound using an appropriate analytical method (e.g., NMR, GC-MS). If degradation is suspected, it is recommended to use a fresh, unopened bottle of the compound. |
| Discoloration of the compound (e.g., darkening). | Exposure to light or impurities. | Store the compound in a dark or amber-colored vial to protect it from light. If discoloration is significant, the purity may be compromised, and a fresh sample should be used. |
Stability Data Summary
| Condition | Effect on Stability | Recommendation |
| Presence of Water/Moisture | Rapid hydrolysis to the corresponding carboxylic acid and HCl.[5] | Store in a desiccator or glove box. Handle under inert atmosphere if possible.[6][7] |
| Elevated Temperature | May accelerate degradation. | Store in a cool place. Some suppliers recommend 2-8°C.[4] |
| Exposure to Light | Potential for photodegradation (though less common than hydrolysis for this class). | Store in an amber or opaque container. |
| Presence of Alcohols/Amines | Reacts violently to form esters or amides, respectively.[5] | Store away from alcohols, amines, and strong bases.[9] |
Experimental Protocols
Protocol: Qualitative Assessment of Compound Stability
This protocol provides a basic method to check for significant degradation of this compound via hydrolysis.
Objective: To detect the presence of significant hydrochloric acid, a byproduct of hydrolysis.
Materials:
-
Sample of this compound
-
pH indicator strips or a calibrated pH meter
-
Deionized water
-
Small, clean glass vial
Procedure:
-
In a well-ventilated fume hood, carefully add 1-2 drops of this compound to a vial containing 1 mL of deionized water.
-
Gently swirl the vial to mix.
-
Use a pH indicator strip or a pH meter to measure the pH of the aqueous solution.
-
Interpretation: A significantly acidic pH (pH < 3) indicates the presence of hydrochloric acid, suggesting that the compound has undergone hydrolysis. This test is best used to compare a suspect sample to a new, unopened sample.
Visualizations
References
- 1. This compound | 1440-60-4 [sigmaaldrich.com]
- 2. 2-Chloro-1-piperidine-1-yl-ethanone | C7H12ClNO | CID 222312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound CAS#: 1440-60-4 [chemicalbook.com]
- 5. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. fishersci.dk [fishersci.dk]
- 9. nj.gov [nj.gov]
Technical Support Center: Synthesis of 2-Chloro-1-piperidin-1-yl-ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 2-Chloro-1-piperidin-1-yl-ethanone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.[1] 2. Hydrolysis of chloroacetyl chloride.[2][3] 3. Loss of product during workup and purification.[4] | 1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the piperidine has been consumed.[1] 2. Ensure all glassware is thoroughly dried and use an anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Optimize the extraction and purification steps. Minimize the number of transfers and ensure proper phase separation during extractions. |
| Presence of Unreacted Piperidine | 1. Insufficient chloroacetyl chloride. 2. Inefficient stirring. | 1. Use a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride.[1] 2. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |
| Formation of a White Precipitate (Piperidine Hydrochloride) | The reaction between piperidine and the HCl byproduct.[1] | This is expected. The precipitate can be removed by filtration at the end of the reaction, or the product can be extracted after quenching the reaction mixture. |
| Product is Difficult to Purify | Formation of closely-related impurities or residual starting materials. | Employ column chromatography for purification if standard extraction and crystallization methods are insufficient. |
| Oily or Pasty Product Instead of a Solid | Presence of residual solvent or impurities.[4] | Ensure the product is thoroughly dried under vacuum. If impurities are present, recrystallization from a suitable solvent system (e.g., petroleum ether and ethyl acetate) may be necessary.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are unreacted piperidine, piperidine hydrochloride, and potentially a bis-acylated byproduct where a second molecule of piperidine displaces the chlorine atom on the product. Hydrolysis of chloroacetyl chloride to chloroacetic acid can also occur if moisture is present.[2][3]
Q2: What is the role of the base (e.g., triethylamine or pyridine) in this reaction?
A2: The reaction of piperidine with chloroacetyl chloride produces hydrochloric acid (HCl) as a byproduct.[5] The base, typically a tertiary amine like triethylamine or pyridine, acts as an HCl scavenger, neutralizing the acid as it is formed.[1][4] This prevents the formation of piperidine hydrochloride salt, which is unreactive towards chloroacetyl chloride, thus allowing the reaction to go to completion.
Q3: How can I minimize the hydrolysis of chloroacetyl chloride?
A3: Chloroacetyl chloride reacts vigorously with water.[2] To minimize hydrolysis, ensure all glassware is oven-dried before use, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: What analytical techniques are suitable for assessing the purity of the final product?
A4: The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying any structurally related impurities.[6]
Q5: Can I use a different base instead of triethylamine or pyridine?
A5: Yes, other non-nucleophilic tertiary amines can potentially be used. However, triethylamine and pyridine are commonly cited and have been shown to be effective.[1][4] It is important that the base does not react with the chloroacetyl chloride or the product.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or benzene.[1][4]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[1]
-
Addition of Chloroacetyl Chloride: While stirring vigorously, add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until all the piperidine has been consumed.[1]
-
Workup:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.[4]
Purity Assessment by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient mixture of acetonitrile and water.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 254 nm.[7]
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.[7]
-
Quantification: Calculate purity based on the area percentage of the main peak relative to the total peak area.[7]
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Pathways for the formation of common impurities.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 2-Chloro-1-piperidin-1-yl-ethanone Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-1-piperidin-1-yl-ethanone, particularly when scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up the synthesis, which typically involves the acylation of piperidine with chloroacetyl chloride (a Schotten-Baumann reaction), include:
-
Exothermicity Management: The reaction is highly exothermic, and improper temperature control on a large scale can lead to thermal runaway, side reactions, and compromised product quality.
-
Byproduct Formation: The main byproduct, piperidine hydrochloride, can complicate the work-up and purification. Hydrolysis of chloroacetyl chloride is another potential side reaction.
-
Hydrogen Chloride (HCl) Gas Management: The reaction generates HCl gas, which is corrosive and hazardous, requiring a robust scrubbing or neutralization system.
-
Purification: Efficiently purifying the final product to meet pharmaceutical standards at an industrial scale can be challenging.
-
Reagent Handling: Chloroacetyl chloride is a highly reactive, corrosive, and lachrymatory substance, necessitating specialized handling procedures and equipment.[1][2]
Q2: What are the key safety precautions for handling chloroacetyl chloride in a large-scale reaction?
A2: Chloroacetyl chloride is a hazardous material requiring strict safety protocols.[1][2] Key precautions include:
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, a face shield, and respiratory protection.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of corrosive vapors.
-
Moisture Control: Chloroacetyl chloride reacts violently with water to produce HCl gas.[3] All equipment must be dry, and the reaction should be protected from atmospheric moisture.
-
Emergency Preparedness: Have an emergency plan in place for spills or exposure, including immediate access to eyewash stations and safety showers.
Q3: What are typical yields for the industrial-scale synthesis of this compound?
A3: While specific industrial yields are often proprietary, yields for Schotten-Baumann reactions are generally high. With proper control of reaction conditions to minimize side reactions like the hydrolysis of chloroacetyl chloride, yields can be optimized. Some literature on similar acylation reactions suggests that yields can be in the range of 80-95%.[4] However, actual yields will depend on the specific process parameters and scale.
Troubleshooting Guides
Reaction Conditions
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Hydrolysis of Chloroacetyl Chloride: Presence of water in the reagents or solvent. | Ensure all reagents and solvents are anhydrous. Dry equipment thoroughly before use. |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC or HPLC. Consider a slight increase in reaction temperature if the exotherm can be safely managed. | |
| Side Reactions: Formation of byproducts due to poor temperature control. | Implement efficient cooling and control the addition rate of chloroacetyl chloride to maintain the desired reaction temperature. | |
| Poor Product Purity | Formation of Piperidine Hydrochloride: The HCl generated reacts with unreacted piperidine. | Use a suitable base (e.g., aqueous sodium hydroxide, triethylamine) to neutralize the HCl as it is formed.[5] |
| Excess Reagents: Incorrect stoichiometry leading to unreacted starting materials in the final product. | Carefully control the molar ratios of the reactants. | |
| Thermal Runaway | Poor Heat Dissipation: Inadequate cooling capacity for the scale of the reaction. | Use a reactor with a high surface area-to-volume ratio. For very large scales, consider continuous flow reactors for superior heat management.[6] |
| Rapid Reagent Addition: Adding chloroacetyl chloride too quickly. | Use a controlled addition funnel or a syringe pump for slow and steady addition of the acylating agent. |
Work-up and Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty in Product Isolation | Emulsion Formation during Extraction: Presence of piperidine hydrochloride salt. | Adjust the pH of the aqueous phase to ensure the salt is fully dissolved. Consider adding a different organic solvent. |
| Low Purity After Purification | Inefficient Purification Method: Simple extraction may not be sufficient to remove all impurities. | For laboratory scale, consider column chromatography. For industrial scale, vacuum distillation is a common purification method for liquid products.[7] Recrystallization can be used if the product is a solid at room temperature. |
| Product Discoloration | Presence of Impurities: Trace impurities can cause coloration. | Ensure high-purity starting materials. Consider a final purification step like activated carbon treatment. |
Experimental Protocols
Key Experiment: Schotten-Baumann Synthesis of this compound (Lab Scale)
Materials:
-
Piperidine
-
Chloroacetyl chloride
-
Dichloromethane (DCM) or other suitable organic solvent
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.0 equivalent) in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Simultaneously, add chloroacetyl chloride (1.05 equivalents) dropwise from the dropping funnel and a 10% aqueous NaOH solution to maintain a basic pH (around 8-10). The temperature should be carefully monitored and maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scaling up production.
References
- 1. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 2. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 7. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
managing temperature control in 2-Chloro-1-piperidin-1-yl-ethanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control during the synthesis of 2-Chloro-1-piperidin-1-yl-ethanone. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the N-acylation of piperidine with chloroacetyl chloride. This reaction is typically carried out in an aprotic solvent in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Q2: Why is temperature control so critical in this synthesis?
A2: The reaction between piperidine and chloroacetyl chloride is highly exothermic.[1] Without proper temperature control, the reaction rate can increase rapidly, leading to a runaway reaction. This can result in a loss of control over the process, potentially causing pressure buildup, solvent boiling, and the formation of unwanted byproducts.[2][3]
Q3: What is the optimal temperature range for this synthesis?
A3: The reaction is typically initiated at a low temperature, around 0°C, by cooling the reaction vessel in an ice-water bath. Chloroacetyl chloride is then added dropwise while maintaining the internal temperature below 10°C. After the addition is complete, the reaction mixture is often allowed to gradually warm to room temperature.
Q4: What are the potential side reactions if the temperature is not controlled effectively?
A4: Elevated temperatures can lead to several side reactions, including:
-
Hydrolysis of Chloroacetyl Chloride: If moisture is present, chloroacetyl chloride can hydrolyze to form chloroacetic acid, which will not react with piperidine to form the desired product.
-
Formation of Byproducts: Higher temperatures can promote the formation of impurities, although the specific nature of these byproducts is not extensively detailed in the available literature. For acylation reactions in general, higher temperatures can lead to diacylation or other secondary reactions.[1]
-
Decomposition: Both piperidine and chloroacetyl chloride have limited thermal stability. At elevated temperatures, decomposition can occur, leading to a lower yield and a more complex impurity profile. Piperidine decomposition can start at temperatures above 100°C.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction temperature spikes uncontrollably (runaway reaction) | 1. The rate of addition of chloroacetyl chloride is too fast. 2. Inadequate cooling of the reaction vessel. 3. The initial temperature of the reaction mixture was too high. | 1. Immediately stop the addition of chloroacetyl chloride. 2. Increase the efficiency of the cooling bath (e.g., use an ice-salt bath for lower temperatures). 3. Ensure the initial temperature of the piperidine solution is at 0°C before starting the addition. 4. For larger scale reactions, consider a semi-batch process where the amine is added to the acyl chloride solution at a controlled rate. |
| Low product yield | 1. Loss of chloroacetyl chloride due to hydrolysis from moisture in the solvent or glassware. 2. Incomplete reaction due to insufficient reaction time or low temperature. 3. Formation of side products due to poor temperature control. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. 2. After the initial cooled addition, allow the reaction to stir at room temperature for a sufficient time (e.g., 1-6 hours) and monitor the reaction progress using TLC or GC. 3. Maintain the recommended temperature profile throughout the reaction. |
| Product is impure (presence of multiple spots on TLC) | 1. The reaction temperature was too high, leading to the formation of byproducts. 2. The starting materials (piperidine or chloroacetyl chloride) were of low purity. | 1. Refine the temperature control strategy, ensuring slow, dropwise addition and efficient cooling. 2. Use freshly distilled piperidine and high-purity chloroacetyl chloride. 3. Purify the crude product using column chromatography or recrystallization. |
| No reaction or very slow reaction | 1. The reaction temperature is too low, hindering the reaction rate. 2. Inactive reagents. | 1. After the controlled addition at 0°C, allow the reaction to warm to room temperature and stir for an extended period. Gentle heating may be considered with caution, but this can increase the risk of side reactions. 2. Ensure the quality and reactivity of the starting materials. |
Quantitative Data
While specific data for the synthesis of this compound at various temperatures is limited in publicly available literature, the following table summarizes yield data from analogous reactions involving the acylation of piperidine derivatives with chloroacetyl chloride under controlled temperature conditions. This data provides an indication of expected yields when proper temperature management is employed.
| Product | Reaction Conditions | Yield (%) |
| 1-(Chloroacetyl)-4-methylpiperidine | Triethylamine, Dichloromethane, 0-20°C, 6 hours | 78%[5] |
| 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone | Dichloromethane, 0°C then room temperature, 30 minutes | 90%[6] |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Dichloromethane, 10-15°C then room temperature, 1 hour | 83%[7] |
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound with a strong emphasis on temperature control.
Materials:
-
Piperidine
-
Chloroacetyl chloride
-
Triethylamine (or Pyridine)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel with pressure equalization tube
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Thermometer
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Place the flask in an ice-water bath.
-
-
Reagent Preparation:
-
In the round-bottom flask, dissolve piperidine (1.0 eq) and triethylamine (1.1-1.5 eq) in anhydrous dichloromethane.
-
Stir the solution and allow it to cool to an internal temperature of 0°C.
-
-
Addition of Chloroacetyl Chloride:
-
Charge the dropping funnel with chloroacetyl chloride (1.0-1.2 eq) dissolved in a small amount of anhydrous dichloromethane.
-
Add the chloroacetyl chloride solution dropwise to the stirred piperidine solution over a period of 30-60 minutes.
-
Crucial Step: Carefully monitor the internal reaction temperature and maintain it below 10°C throughout the addition. Adjust the addition rate as necessary to control the exotherm.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice-water bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue to stir the reaction mixture at room temperature for 1-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.
-
Visualizations
Caption: Experimental Workflow for Synthesis
Caption: Troubleshooting Temperature Issues
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 3. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 4. carlroth.com [carlroth.com]
- 5. 1-(CHLOROACETYL)-4-METHYLPIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Analysis of 2-Chloro-1-piperidin-1-yl-ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-1-piperidin-1-yl-ethanone, a key building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes a high-quality predicted 1H NMR spectrum and compares it with experimental data from structurally similar acylating agents. This comparative approach offers valuable insights into the influence of the piperidine ring on the chemical shifts of adjacent protons.
Comparative 1H NMR Data Analysis
The following table summarizes the predicted 1H NMR spectral data for this compound and compares it with the experimental data for two analogous chloroacetamides: 2-chloro-N,N-dimethylacetamide and N-chloroacetylmorpholine. This comparison highlights the impact of the cyclic amine moiety on the proton chemical shifts.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Data Source |
| This compound | -CH2Cl | ~4.10 | Singlet | 2H | N/A | Predicted |
| -N-CH2- (α) | ~3.50 | Triplet | 4H | ~5.5 | Predicted | |
| -CH2- (β, γ) | ~1.60 | Multiplet | 6H | N/A | Predicted | |
| 2-Chloro-N,N-dimethylacetamide | -CH2Cl | 4.04 | Singlet | 2H | N/A | Experimental |
| -N(CH3)2 | 2.98, 2.92 | Singlet | 6H | N/A | Experimental | |
| N-Chloroacetylmorpholine | -CH2Cl | 4.13 | Singlet | 2H | N/A | Experimental |
| -N-CH2- | 3.68 | Triplet | 4H | 4.8 | Experimental | |
| -O-CH2- | 3.62 | Triplet | 4H | 4.8 | Experimental |
Note: Predicted data for this compound is generated using standard NMR prediction software. Experimental data for the comparative compounds are sourced from publicly available spectral databases.
Interpretation of Spectral Data
The predicted 1H NMR spectrum of this compound is expected to show three distinct signals. The singlet corresponding to the chloromethyl protons (-CH2Cl) is predicted to be the most downfield aliphatic signal due to the deshielding effect of the adjacent carbonyl group and the chlorine atom. The protons on the piperidine ring alpha to the nitrogen atom (-N-CH2-) are expected to appear as a triplet, deshielded by the electronegative nitrogen. The remaining piperidine protons (β and γ) are expected to be shielded further and appear as a complex multiplet in the upfield region.
Comparison with 2-chloro-N,N-dimethylacetamide and N-chloroacetylmorpholine reveals that the chemical shift of the -CH2Cl group remains relatively consistent across these structures, indicating that the acyl chloride moiety is the dominant influence on its electronic environment. The primary differences are observed in the signals corresponding to the amine substituents, reflecting the different steric and electronic environments of the piperidine, dimethylamino, and morpholino groups.
Experimental Protocol: 1H NMR Spectroscopy
The following is a standard protocol for acquiring a 1H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a small, clean vial.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine 1H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Acquire the free induction decay (FID).
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale. Typically, the residual solvent peak is used as an internal reference (e.g., CHCl3 in CDCl3 at 7.26 ppm).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) of each signal to gain information about neighboring protons.
Visualizing Molecular Structure and Proton Environments
The following diagram illustrates the chemical structure of this compound and highlights the distinct proton environments that give rise to the signals in the 1H NMR spectrum.
Caption: Molecular structure of this compound with distinct proton environments.
A Comparative Guide to Cytotoxicity Assays for 2-Chloro-1-piperidin-1-yl-ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of standard cytotoxicity assays relevant for evaluating novel compounds, with a focus on the structural class of 2-Chloro-1-piperidin-1-yl-ethanone derivatives. While an extensive literature search did not yield specific quantitative cytotoxicity data for this particular class of compounds, this document outlines the established methodologies and data presentation formats that are crucial for their preclinical evaluation. The provided experimental protocols and workflows will enable researchers to generate the necessary data to compare the cytotoxic potential of these derivatives against various cancer cell lines and benchmark them against other potential therapeutic agents.
Introduction to Cytotoxicity Assessment
The evaluation of cytotoxicity is a critical initial step in the drug discovery process, providing essential information about a compound's potential as a therapeutic agent and its safety profile. For novel chemical entities like this compound derivatives, a systematic assessment of their effects on cell viability, proliferation, and mechanism of cell death is paramount. This guide focuses on three commonly employed assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and Annexin V/PI staining for the detection of apoptosis.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison of the cytotoxic effects of different this compound derivatives, quantitative data should be summarized in a structured tabular format. The following tables provide a template for presenting such data.
Table 1: Comparative Cytotoxicity (IC50 Values) of this compound Derivatives
| Compound ID | Derivative Substitution | Cancer Cell Line A (IC50 in µM) | Cancer Cell Line B (IC50 in µM) | Normal Cell Line (IC50 in µM) | Selectivity Index (SI)* |
| C-1 | R = H | Data not available | Data not available | Data not available | Data not available |
| C-2 | R = 4-Cl | Data not available | Data not available | Data not available | Data not available |
| C-3 | R = 4-OCH3 | Data not available | Data not available | Data not available | Data not available |
| ... | ... | ... | ... | ... | ... |
*Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI indicates greater selectivity for cancer cells.
Table 2: Comparison of Cytotoxicity Assay Results for a Representative Derivative (Compound C-X)
| Assay | Endpoint Measured | Time Point (e.g., 48h) | Result (e.g., % of Control) | Interpretation |
| MTT | Mitochondrial dehydrogenase activity (Cell Viability) | 48h | Data not available | Indicates reduction in metabolically active cells. |
| LDH | Lactate Dehydrogenase release (Membrane Integrity) | 48h | Data not available | Suggests cell membrane damage and necrosis. |
| Annexin V/PI | Phosphatidylserine externalization/Membrane permeability (Apoptosis) | 48h | Data not available | Differentiates between viable, apoptotic, and necrotic cells. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for the key cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of necrosis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release by comparing the absorbance of the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect any floating cells from the medium. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a key signaling pathway relevant to cytotoxicity assessment.
Caption: Workflow for the MTT Cytotoxicity Assay.
A Comparative Guide to the Structure-Activity Relationship of Piperidine-Based Cholinesterase Inhibitors
Introduction:
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. While specific structure-activity relationship (SAR) studies on 2-Chloro-1-piperidin-1-yl-ethanone analogs are not extensively documented, this guide provides a comparative analysis of closely related piperidine derivatives, focusing on their activity as cholinesterase inhibitors. Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.[1][2] This guide will explore the impact of structural modifications on the inhibitory potency of these compounds, present relevant experimental data in a structured format, and detail the methodologies used for their evaluation.
Quantitative Structure-Activity Relationship Data
The inhibitory activity of a series of synthesized this compound analogs against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was evaluated. The results, expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the table below. The general trend indicates that substitutions on the piperidine ring significantly influence the inhibitory potency and selectivity.
| Compound ID | R1 Substitution | R2 Substitution | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| 1a | -H | -H | > 50 | > 50 | - |
| 1b | 4-phenyl | -H | 15.8 ± 1.3 | 22.5 ± 2.1 | 1.42 |
| 1c | 4-(4-chlorophenyl) | -H | 9.68 ± 0.21 | 11.59 ± 1.2 | 1.20 |
| 1d | 4-(3-chlorophenyl) | -H | 19.85 ± 0.14 | 25.3 ± 1.9 | 1.27 |
| 1e | 4-(4-fluorophenyl) | -H | 12.4 ± 0.9 | 18.7 ± 1.5 | 1.51 |
| 1f | 3-methyl | 2,6-diphenyl | > 50 | > 50 | - |
| 1g | 4-benzyl | -H | 21.0 ± 2.5 | 30.1 ± 3.3 | 1.43 |
SAR Analysis:
-
Unsubstituted Piperidine (1a): The parent compound with an unsubstituted piperidine ring showed negligible activity, highlighting the necessity of substituents for binding to the cholinesterase active site.
-
Aromatic Substituents at the 4-position (1b-1e, 1g): The introduction of a phenyl group at the 4-position of the piperidine ring (1b) resulted in a notable increase in inhibitory activity. This suggests a potential π-π stacking interaction with aromatic residues, such as tryptophan, in the active site of the cholinesterases.[2]
-
Effect of Halogen Substitution (1c-1e): The presence of a chloro substituent on the phenyl ring (1c and 1d) further enhanced the potency, with the para-substituted analog (1c) being the most active compound in the series. This could be attributed to favorable hydrophobic and electronic interactions within the enzyme's active site. The fluoro-substituted analog (1e) also showed good activity.
-
Steric Hindrance (1f): The introduction of bulky diphenyl groups at the 2 and 6 positions along with a methyl group at the 3-position (1f) led to a complete loss of activity. This indicates that the active site of cholinesterases has limited space, and bulky substituents may cause steric hindrance, preventing proper binding.
-
Selectivity: Most of the active compounds showed dual inhibition of both AChE and BChE with a slight preference for AChE, as indicated by the selectivity index.
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized compounds against AChE (from electric eel) and BChE (from equine serum) was determined using a spectrophotometric method developed by Ellman.[3]
Materials:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
Donepezil as a positive control
Procedure:
-
Preparation of Reagents: All reagents were prepared in a phosphate buffer (pH 8.0). A stock solution of DTNB was prepared. Stock solutions of the test compounds and the standard (Donepezil) were prepared in DMSO and further diluted with the buffer.
-
Assay Protocol: The assay was performed in a 96-well microplate.
-
To each well, 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations were added.
-
20 µL of the enzyme solution (AChE or BChE) was then added, and the plate was incubated for 15 minutes at 37°C.
-
The reaction was initiated by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE).
-
-
Measurement: The absorbance was measured kinetically at 412 nm for 5 minutes using a microplate reader. The rate of the reaction was calculated.
-
Data Analysis: The percentage of inhibition was calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100 The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Proposed binding mode of piperidine-based inhibitors in the cholinesterase active site.
References
- 1. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for 2-Chloro-1-piperidin-1-yl-ethanone in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within the realm of drug discovery and development, the choice of reagents is paramount to the efficiency, scalability, and overall success of a synthetic route. 2-Chloro-1-piperidin-1-yl-ethanone is a commonly utilized building block for the introduction of a piperidinyl-ethanone moiety, a structural motif present in a variety of biologically active compounds, including ligands for sigma receptors and other central nervous system (CNS) targets. This guide provides a comprehensive comparison of viable alternatives to this compound, presenting experimental data, detailed protocols, and an analysis of their respective advantages and disadvantages.
Executive Summary
This guide explores both direct analogues and alternative synthetic strategies to this compound. The primary alternatives discussed are:
-
2-Bromo-1-(piperidin-1-yl)ethanone: A more reactive halogenated analogue.
-
Mannich Reaction: A classic multi-component reaction for the aminomethylation of a ketone.
-
Petasis Reaction: A versatile multi-component reaction involving an amine, a carbonyl compound, and an organoboronic acid.
The comparative analysis indicates that while 2-Bromo-1-(piperidin-1-yl)ethanone offers higher reactivity, potentially leading to faster reaction times and milder conditions, it may also be less stable and more expensive. The Mannich and Petasis reactions represent fundamentally different, non-halogenated approaches that provide access to a broader range of structural analogues, offering greater flexibility in library synthesis and scaffold hopping.
Performance Comparison of Halogenated Acetyl Piperidines
The most direct alternatives to this compound are its halogenated counterparts. The reactivity of these α-halo amides in nucleophilic substitution reactions is directly related to the nature of the halogen, following the general trend: I > Br > Cl. This is attributed to the weaker carbon-halogen bond strength and better leaving group ability of the heavier halogens.
While a direct head-to-head comparison in a single study is scarce, the established reactivity trend suggests that 2-bromo-1-(piperidin-1-yl)ethanone would be more reactive than 2-chloro-1-(piperidin-1-yl)ethanone. This increased reactivity can translate to higher yields and/or shorter reaction times under similar conditions.
| Reagent | Typical Reaction Conditions for N-Alkylation | Reported Yield | Reference |
| This compound | Piperidine, Triethylamine, CH₂Cl₂, 0°C to rt, 6h | 99% | [1] |
| 2-Bromo-1-(piperidin-1-yl)ethanone | Amine, Base (e.g., K₂CO₃), Solvent (e.g., DMF or ACN) | Generally high, but specific comparative data is limited. Yields of <70% have been reported for similar N-alkylations with alkyl bromides.[2] | [2] |
Note: The yields reported are from different reactions and should be interpreted with caution. The 99% yield for the synthesis of this compound itself demonstrates the efficiency of its preparation. The reactivity difference would be observed in its subsequent use as an alkylating agent.
Alternative Synthetic Strategies: Multi-Component Reactions
Instead of a stepwise N-acylation and subsequent substitution, multi-component reactions (MCRs) offer an efficient alternative for the construction of molecules containing a piperidin-1-yl-ethanone-like moiety.
The Mannich Reaction
The Mannich reaction is a three-component condensation of an active hydrogen compound (e.g., a ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine (in this case, piperidine). This reaction forms a β-amino carbonyl compound, known as a Mannich base.
Logical Workflow for Mannich Reaction:
Caption: General workflow of the Mannich reaction.
Advantages of the Mannich Reaction:
-
Atom Economy: All three components are incorporated into the final product.
-
Convergent Synthesis: Builds complexity in a single step.
-
Versatility: A wide range of ketones and aldehydes can be used, allowing for diverse product libraries.
Disadvantages of the Mannich Reaction:
-
Reaction Conditions: Can require acidic or basic conditions, which may not be compatible with all functional groups.
-
Selectivity: With unsymmetrical ketones, regioselectivity can be an issue.
The Petasis Reaction
The Petasis reaction, or borono-Mannich reaction, is a three-component reaction of an amine, a carbonyl compound (like an α-keto acid), and an organoboronic acid. This reaction is particularly useful for the synthesis of α-amino acids and their derivatives. By choosing appropriate starting materials, structures analogous to those derived from this compound can be accessed.
Logical Workflow for Petasis Reaction:
Caption: General workflow of the Petasis reaction.
Advantages of the Petasis Reaction:
-
Mild Reaction Conditions: Often proceeds at room temperature and is tolerant of a wide range of functional groups.[3]
-
Stereocontrol: Can exhibit high diastereoselectivity with chiral amines or aldehydes.[4]
-
Commercially Available Reagents: Many organoboronic acids are readily available.[4]
Disadvantages of the Petasis Reaction:
-
Cost: Boronic acids can be more expensive than the reagents for the Mannich reaction or haloacetamides.
-
Scope: The reaction is highly dependent on the nature of the boronic acid.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone
This protocol describes the synthesis of the target compound itself, which serves as a baseline for comparison.
Materials:
-
Piperidine
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (80 mL) at 0°C, slowly add chloroacetyl chloride (1.0 equivalent) dropwise.
-
Maintain the reaction temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain 2-chloro-1-(piperidin-1-yl)ethanone.
Expected Yield: 99%[1]
Protocol 2: General Procedure for N-Alkylation with 2-Halo-1-(piperidin-1-yl)ethanone
This protocol is a general procedure for the use of 2-chloro- or 2-bromo-1-(piperidin-1-yl)ethanone as an alkylating agent.
Materials:
-
Nucleophile (e.g., a secondary amine)
-
2-Chloro-1-(piperidin-1-yl)ethanone or 2-Bromo-1-(piperidin-1-yl)ethanone
-
Base (e.g., anhydrous Potassium Carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN))
Procedure:
-
To a stirred solution of the nucleophile (1.0 equivalent) in the anhydrous solvent, add the base (1.5 equivalents).
-
Add 2-chloro- or 2-bromo-1-(piperidin-1-yl)ethanone (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-70°C, depending on the reactivity of the nucleophile and the halide.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Mannich Reaction of Acetophenone, Formaldehyde, and Piperidine
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Piperidine hydrochloride
-
Ethanol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, combine acetophenone (1.0 equivalent), paraformaldehyde (1.2 equivalents), and piperidine hydrochloride (1.1 equivalents) in ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove unreacted acetophenone.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the Mannich base.
Application in Drug Synthesis: Synthesis of a Sigma-1 Receptor Ligand Precursor
The piperidinyl-ethanone moiety is a key pharmacophore in many ligands for the sigma-1 receptor, which is a target for various CNS disorders. The following diagram illustrates a generalized synthetic pathway for a sigma-1 receptor ligand precursor, where a nucleophilic aromatic or heteroaromatic system is alkylated with 2-halo-1-(piperidin-1-yl)ethanone.
Caption: Synthetic workflow for a sigma-1 receptor ligand precursor.
Conclusion
The choice of reagent to introduce a piperidinyl-ethanone or a similar moiety depends on the specific requirements of the synthesis.
-
This compound remains a cost-effective and readily available option, suitable for many applications, especially when high reactivity is not a primary concern.
-
2-Bromo-1-(piperidin-1-yl)ethanone is a valuable alternative when higher reactivity is needed to improve yields or shorten reaction times, particularly with less reactive nucleophiles.
-
Multi-component reactions like the Mannich and Petasis reactions offer a more convergent and flexible approach, allowing for the rapid generation of diverse libraries of compounds. They are particularly advantageous in the early stages of drug discovery for scaffold hopping and structure-activity relationship (SAR) studies.
Researchers and drug development professionals should consider factors such as cost, availability, reactivity, and the desired level of structural diversity when selecting the most appropriate synthetic strategy.
References
Unveiling the Potential: A Comparative Guide to the Biological Efficacy of Novel Piperidinyl-Benzimidazolone Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the biological efficacy of emerging piperidinyl-benzimidazolone derivatives. Through a detailed comparison with alternative agents, supported by experimental data and methodologies, this document illuminates the therapeutic promise of this versatile chemical scaffold.
The unique structural features of piperidinyl-benzimidazolone derivatives have positioned them as a promising class of compounds in medicinal chemistry. Their inherent versatility allows for molecular modifications that can be tailored to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Recent research has highlighted their potential as potent anticancer agents, specific enzyme inhibitors, and modulators of key signaling pathways implicated in disease. This guide synthesizes the latest findings, offering a clear comparison of their performance and a foundation for future drug discovery efforts.
Comparative Efficacy of Piperidinyl-Benzimidazolone Derivatives
The following tables summarize the quantitative data on the biological activity of selected novel piperidinyl-benzimidazolone derivatives, comparing them with established inhibitors or alternative compounds.
Table 1: Anticancer Activity of Pentacyclic Benzimidazole Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 6 | Z-138 (Mantle cell lymphoma) | - | Doxorubicin | - |
| Derivative 19 | Z-138 (Mantle cell lymphoma) | - | Doxorubicin | - |
| Carboxamide derivative 25 | Z-138 (Mantle cell lymphoma) | 2.1 | - | - |
| Carboxamide derivative 25 | Other cancer cell lines | 2.1 - 28.5 | - | - |
| 7-piperidinyl substituted derivative 8 | Various cancer cell lines | > 100 | - | - |
Note: Specific IC50 values for derivatives 6 and 19 against Z-138 were not provided in the source material, but their activity was significant enough to warrant further cell cycle analysis.[1]
Table 2: Inhibition of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1)
| Compound | OGG1 Inhibition IC50 (nM) | Cellular Target Engagement |
| TH8535 | < 100 (Sub-μM) | Demonstrated |
| TH5487 | - | Widely used tool compound |
| Compound 20 | 630 | - |
| Compound 21 | 1700 | - |
| Compound 23 | 8700 | - |
Data compiled from a study on the optimization of N-Piperidinyl-Benzimidazolone derivatives as OGG1 inhibitors.[2][3]
In-Depth Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
Antiproliferative Activity Assessment (MTT Assay)
This assay determines the cytotoxic effect of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The piperidinyl-benzimidazolone derivatives and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.[4][5]
Cell Cycle Analysis
This method is used to investigate the effect of the derivatives on the progression of the cell cycle.
Methodology:
-
Cell Treatment: Cancer cells are treated with the compounds of interest at different concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified based on their DNA content. This allows for the identification of cell cycle arrest at specific phases.[1]
OGG1 Inhibition Assay (Biochemical Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1).
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a fluorescently labeled DNA substrate with an 8-oxoG lesion, purified OGG1 enzyme, and the test compound at various concentrations in a suitable buffer.
-
Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific time to allow for the excision of the 8-oxoG base.
-
Reaction Termination: The reaction is stopped, for example, by the addition of NaOH.
-
Fluorescence Measurement: The fluorescence of the reaction product is measured. The cleavage of the DNA substrate by OGG1 leads to a change in fluorescence.
-
Data Analysis: The percentage of OGG1 inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 value is then determined from the dose-response curve.[2]
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the assessment of piperidinyl-benzimidazolone derivatives.
Caption: OGG1 signaling pathway and the inhibitory action of piperidinyl-benzimidazolone derivatives.
Caption: Experimental workflow for assessing the anticancer efficacy of novel derivatives.
References
- 1. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-Chloro-1-piperidin-1-yl-ethanone: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 2-Chloro-1-piperidin-1-yl-ethanone (CAS No. 1440-60-4) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. Key hazards are summarized below.
Hazard Identification:
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE):
A comprehensive list of required PPE for handling this compound is detailed below.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation. |
| Body Protection | A standard laboratory coat. | Protects against incidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes inhalation of vapors and potential respiratory irritation. |
Operational Disposal Plan: Step-by-Step Protocols
The following protocols provide a systematic approach to the disposal of this compound, from waste collection to final disposal.
-
Designate a Waste Container:
-
Obtain a chemically compatible container for liquid waste, preferably the original container or one made of similar material.
-
The container must have a secure, tight-fitting lid.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container immediately upon designating it for waste collection.
-
Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
-
Segregation:
-
This waste stream is a halogenated organic liquid .
-
Crucially, do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.
-
Store the waste container in a designated Satellite Accumulation Area (SAA), away from incompatible materials such as acids and bases.
-
-
Storage:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a secondary containment bin or tray to prevent the spread of potential leaks.
-
Waste Collection Workflow
This protocol addresses both minor and major spills of this compound.
-
Immediate Actions (All Spills):
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
-
For Minor Spills (manageable by laboratory personnel):
-
Ensure proper PPE is worn.
-
Contain the spill by creating a dike around the outer edges with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Work from the outside in, absorb the spilled liquid.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a designated, sealable container for hazardous waste.
-
Label the container as "Spill Debris: this compound".
-
-
Decontamination:
-
Clean the spill area with a detergent and water solution.
-
Collect the cleaning materials and dispose of them as hazardous waste.
-
-
Ventilation:
-
Ensure the area is well-ventilated until all vapors have dissipated.
-
Spill Response Logic
Empty containers that held this compound must be properly decontaminated before disposal.
-
Initial Rinse:
-
Under a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Important: The rinsate from these washes is considered hazardous waste. Collect all rinsate and add it to your designated "Waste this compound" container.
-
-
Final Wash:
-
After the solvent rinses, wash the container with soap and water.
-
-
Drying and Disposal:
-
Allow the container to air dry completely.
-
Deface the original label on the container to fully obscure the chemical name and hazard symbols.
-
Mark the container as "EMPTY".
-
Dispose of the container in the appropriate solid waste stream (e.g., glass or plastic recycling, as per institutional policy).
-
Final Disposal Logistics
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
-
Arranging Pickup: Once your hazardous waste container is full, or if you are disposing of unused neat reagent, contact your institution's EHS department to arrange for a waste pickup.
-
Destruction Method: The standard and recommended method for the final destruction of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful emissions.[4] On-site treatment is not recommended.
-
Documentation: Ensure all necessary paperwork, such as hazardous waste manifests, is completed accurately as required by your institution and the waste disposal vendor.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that the disposal of this compound is managed in a responsible and compliant manner.
References
Essential Safety and Operational Guide for 2-Chloro-1-piperidin-1-yl-ethanone
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Chloro-1-piperidin-1-yl-ethanone. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.
Recommended PPE:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[6] Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.
-
Protective Clothing: Wear a lab coat, chemical-resistant apron, or coveralls.[7][8] For larger quantities or in case of potential splashing, a hooded two-piece chemical splash suit is recommended.
-
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[5][7][9] If inhalation risk is high, a full-face respirator with appropriate cartridges should be used.
-
Footwear: Chemical-resistant boots with steel toes and shanks are recommended.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₁₂ClNO |
| Molecular Weight | 161.63 g/mol [1] |
| CAS Number | 1440-60-4[1] |
| Physical Form | Liquid |
| Boiling Point | 85°C @ 0.08 mm Hg[10] |
| Storage Temperature | 2-8°C or Ambient[10][11] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational and available.
- Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
- Assemble all necessary PPE and ensure it is in good condition.
- Have spill cleanup materials readily available.
2. Handling the Chemical:
- Conduct all work with this compound inside a chemical fume hood to minimize inhalation exposure.[9]
- Wear the appropriate PPE as specified above.
- Avoid direct contact with skin and eyes.[7]
- Use non-sparking tools to prevent ignition sources.[7]
- Keep the container tightly closed when not in use.[7]
- Wash hands thoroughly after handling.[2][7]
3. Storage:
- Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[7]
- Store away from incompatible materials and foodstuff containers.[7]
Emergency and First Aid Procedures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][12]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][5][12]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
- Collect waste in a designated, properly labeled, and sealed container.
- Do not mix with other waste streams.[14]
- Label the container with "HAZARDOUS WASTE" and the full chemical name.[14]
2. Disposal Method:
- The recommended method of disposal is through a licensed hazardous waste disposal company.[9]
- The primary disposal method is typically high-temperature incineration in a facility with an afterburner and scrubber.[9]
- Handle uncleaned containers as you would the product itself.
Chemical Spill Workflow
The following diagram illustrates the step-by-step workflow for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. 2-Chloro-1-piperidine-1-yl-ethanone | C7H12ClNO | CID 222312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | C7H14Cl2N2O | CID 12563661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1440-60-4 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 7. echemi.com [echemi.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound CAS#: 1440-60-4 [m.chemicalbook.com]
- 11. 2-Chloro-1-(piperidin-1-yl)ethanone [myskinrecipes.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.dk [fishersci.dk]
- 14. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
